Azido-PEG12-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H51N3O12 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2 |
Clé InChI |
JFQQBUBLJPOZNZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
Azido-PEG12-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-propargyl is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group and a propargyl group separated by a 12-unit polyethylene glycol chain, enables precise and efficient covalent ligation to a wide array of biomolecules and surfaces. This linker is particularly instrumental in the synthesis of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), through "click chemistry" reactions.[1][3]
The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while minimizing immunogenicity and non-specific binding.[2] The azide and propargyl functionalities provide orthogonal reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency under mild conditions.[1]
Physicochemical Properties
The precise chemical and physical properties of this compound are critical for its application in sensitive biochemical assays and pharmaceutical development. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 2264091-72-5 | [1][4][5] |
| Molecular Formula | C27H51N3O12 | [1][4][5] |
| Molecular Weight | 609.71 g/mol | [1][2][4][5] |
| Appearance | To be determined (often a solid or viscous liquid) | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [2] |
| Storage | Recommended at -20°C, sealed and dry | [2] |
Key Applications and Signaling Pathways
This compound is a cornerstone reagent for several advanced biochemical and therapeutic strategies. Its primary applications lie in the fields of bioconjugation and the development of PROTACs.
Bioconjugation via Click Chemistry
The azide and propargyl groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems. This allows for highly specific "click" reactions to form a stable triazole linkage. This is particularly advantageous for conjugating molecules such as fluorescent dyes, biotin, or small molecule drugs to proteins, peptides, or nucleic acids.
The general workflow for a bioconjugation experiment using this compound involves the functionalization of the biomolecule and the molecule of interest with complementary reactive groups (azide or alkyne), followed by the click chemistry reaction.
PROTAC Development and Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] this compound is an ideal linker for synthesizing PROTACs, connecting the POI-binding ligand and the E3 ligase ligand.[1][3] The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The signaling pathway of a PROTAC's mechanism of action is a key concept in targeted protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule to a propargyl-modified molecule of interest.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Propargyl-modified molecule of interest (e.g., fluorescent dye, biotin)
-
This compound (if used to introduce one of the functionalities)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving hydrophobic molecules
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the propargyl-modified molecule of interest in DMSO or DMF to a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-modified molecule of interest at a desired molar ratio (e.g., 1:5 to 1:10).
-
Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate using a size-exclusion chromatography column to remove unreacted small molecules and catalyst components.
-
Collect and pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Characterize the final product by methods such as UV-Vis spectroscopy, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a modular approach to synthesizing a PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to this compound.[8][9][10]
Materials:
-
POI ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a complementary functional group (e.g., azide or alkyne)
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (CuSO4) and sodium ascorbate for CuAAC
-
Anhydrous DMF or DMSO
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
Step 1: Coupling of the first ligand to this compound (Example: Amide bond formation)
-
If the first ligand has a carboxylic acid and will be reacted with an amine-functionalized PEG linker (not the direct use of this compound, but a common strategy), dissolve the ligand (1.0 eq) and an amine-PEG-azide linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench with water and extract the product with an organic solvent. Purify by column chromatography to obtain the ligand-linker intermediate.
Step 2: "Click" Reaction to Attach the Second Ligand
-
Dissolve the ligand-linker intermediate from Step 1 (containing the azide) (1.0 eq) and the second ligand (functionalized with an alkyne) (1.1 eq) in a solvent mixture such as t-BuOH/water or DMSO/water.[10]
-
In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.[10]
-
Add the copper/ascorbate solution to the reaction mixture.[10]
-
Stir at room temperature for 2-8 hours, monitoring by LC-MS.[10]
-
Upon completion, dilute with water and extract the product.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Evaluate the biological activity of the PROTAC through in vitro degradation assays (e.g., Western blot, ELISA) and cell viability assays.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the construction of complex and highly functional biomolecules. The hydrophilic PEG spacer imparts favorable physicochemical properties, making it an excellent choice for applications ranging from basic research to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols provided herein serve as a guide for the effective utilization of this valuable chemical linker in a variety of experimental settings.
References
- 1. Propargyl-PEG12-N3 | 2264091-72-5 [chemicalbook.com]
- 2. Azido-PEG12C27H51N3O12-propargyl [myskinrecipes.com]
- 3. This compound|CAS 2264091-72-5|DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 2264091-72-5|DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Azido-PEG12-propargyl: Structure, Synthesis, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, properties, a plausible synthetic route, and its application in advanced biochemical workflows.
Core Chemical Structure and Properties
This compound is a versatile chemical entity characterized by a central polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) glycol units. This hydrophilic PEG spacer is flanked by two distinct reactive functional groups: an azide (B81097) (-N₃) group at one terminus and a propargyl group (a terminal alkyne, -C≡CH) at the other. This bifunctional nature allows for sequential and orthogonal conjugation reactions, making it a valuable tool for linking different molecular entities.
The key properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Name | 1-azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacont-38-yne |
| Molecular Formula | C₂₇H₅₁N₃O₁₂ |
| Molecular Weight | 609.71 g/mol |
| CAS Number | 2264091-72-5 |
| Appearance | To be determined |
| Purity | >95% (typical) |
| Solubility | Soluble in water and most organic solvents |
Synthesis of this compound
A potential synthetic workflow is outlined below. This process would involve protection and deprotection steps to ensure selective functionalization of the PEG chain termini.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a bifunctional PEG linker like this compound. Specific reagents and conditions would require optimization.
Step 1: Monoprotection of Dodecaethylene Glycol
-
Dissolve dodecaethylene glycol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., trityl chloride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the mono-protected PEG derivative using column chromatography.
Step 2: Activation of the Free Hydroxyl Group
-
Dissolve the mono-protected PEG in an anhydrous solvent.
-
Cool the solution in an ice bath and add a sulfonylating agent (e.g., methanesulfonyl chloride) and a base.
-
Allow the reaction to proceed to completion.
-
Isolate the activated PEG derivative.
Step 3: Azide Introduction
-
Dissolve the activated PEG derivative in a polar aprotic solvent (e.g., dimethylformamide).
-
Add sodium azide and heat the reaction mixture.
-
Monitor the reaction for the disappearance of the starting material.
-
Isolate the azido-functionalized, protected PEG.
Step 4: Deprotection
-
Dissolve the azido-functionalized, protected PEG in a suitable solvent.
-
Add an acid catalyst (e.g., trifluoroacetic acid) to remove the protecting group.
-
Neutralize the reaction and isolate the azido-PEG-alcohol.
Step 5: Propargylation
-
Dissolve the azido-PEG-alcohol in an anhydrous solvent.
-
Add a strong base (e.g., sodium hydride) to deprotonate the alcohol.
-
Add propargyl bromide and allow the reaction to proceed.
-
Purify the final product, this compound, using column chromatography.
Applications in Bioconjugation and PROTAC Synthesis
The orthogonal reactivity of the azide and propargyl groups makes this compound a highly valuable linker in bioconjugation and for the assembly of complex molecules like PROTACs. The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. The propargyl group can also be utilized in CuAAC reactions.
PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design and efficacy. PEG linkers, such as this compound, are frequently used to improve the solubility and pharmacokinetic properties of PROTACs.[2]
A general workflow for synthesizing a PROTAC using this compound is depicted below. This example assumes the POI ligand contains a carboxylic acid for amide bond formation and the E3 ligase ligand has been functionalized with an alkyne.
Experimental Protocol: PROTAC Synthesis via Click Chemistry
The following is a generalized protocol for the final click chemistry step in the PROTAC synthesis workflow described above.
Reagents and Materials:
-
POI Ligand-PEG12-azide intermediate (1.0 eq)
-
Alkyne-functionalized E3 Ligase Ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the POI Ligand-PEG12-azide intermediate and the alkyne-functionalized E3 Ligase Ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, with a hydrophilic PEG spacer and orthogonal reactive ends, facilitates the precise construction of complex biomolecular conjugates and advanced therapeutics like PROTACs. The synthetic strategies and application protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical linker in a variety of research and development settings.
References
An In-depth Technical Guide to Azido-PEG12-propargyl: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of targeted protein degradation and bioconjugation. Its unique structure, featuring terminal azide (B81097) and propargyl groups, enables precise and efficient molecular assembly through click chemistry, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules.
Core Molecular Properties and Physicochemical Data
This compound is a well-defined, monodisperse PEG linker. Its key quantitative data and physicochemical properties are summarized in the table below, alongside related derivatives for comparison.
| Property | This compound | Azido-PEG12-amine | Azido-PEG12-acid | Azido-PEG12-NHS ester |
| Molecular Weight ( g/mol ) | 609.71[1] | 614.7[2] | 643.7[3] | 740.80[4] |
| Molecular Formula | C27H51N3O12 | C26H54N4O12[2] | C27H53N3O14[3] | C31H56N4O16[4] |
| CAS Number | 2264091-72-5 | 2803478-25-1[2] | 1167575-20-3[3] | 2363756-50-5[5] |
| Purity | >95% | >98%[2] | >98%[3] | >98%[4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF[2] | Soluble in water, DMSO, DCM, DMF[3] | Soluble in DMSO, DCM, DMF[5] |
| Storage Conditions | -20°C for long-term storage | -20°C[2] | -20°C[3] | -20°C for long term (months to years), 0 - 4°C for short term (days to weeks)[4] |
| Appearance | To be determined | - | Solid or viscous liquid[6] | To be determined |
The Role of this compound in PROTACs and Bioconjugation
This compound serves as a versatile linker molecule, primarily utilized in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The azide and propargyl functional groups of this compound are key to its utility. They are reactive partners in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the straightforward and robust conjugation of different molecular entities, such as a target protein ligand and an E3 ligase ligand, to form a functional PROTAC.
Signaling Pathway: The PROTAC Mechanism of Action
The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The process can be visualized as a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol outlines the general steps for synthesizing a PROTAC using a bifunctional linker like this compound, where one ligand is functionalized with an azide and the other with an alkyne.
Materials:
-
Azide-functionalized ligand (e.g., E3 ligase ligand)
-
Alkyne-functionalized ligand (e.g., target protein ligand)
-
This compound (if used to introduce one of the functionalities)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvents (e.g., DMSO, water, t-BuOH)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the azide-functionalized ligand and the alkyne-functionalized ligand in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA) in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized ligand and the alkyne-functionalized ligand.
-
Add the copper-chelating ligand solution to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the crude product is purified. Preparative HPLC is a common method for isolating the desired PROTAC molecule.
-
The purified fractions are then lyophilized to yield the final PROTAC product.
-
-
Characterization:
-
The identity and purity of the synthesized PROTAC are confirmed using analytical techniques such as LC-MS and NMR.
-
Experimental Workflow: Direct-to-Biology PROTAC Discovery
The "Direct-to-Biology" approach streamlines the discovery of effective PROTACs by minimizing the need for extensive purification of each synthesized compound before biological screening. This high-throughput workflow is particularly amenable to PROTAC synthesis via click chemistry.
Caption: A streamlined workflow for rapid PROTAC discovery.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature, enabling efficient click chemistry reactions, make it an ideal linker for the modular synthesis of PROTACs and other complex bioconjugates. The methodologies and concepts presented in this guide provide a solid foundation for the application of this compound in the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azido-PEG12-amine, 2803478-25-1 | BroadPharm [broadpharm.com]
- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 6. Azido-PEG12-acid | 1167575-20-3 [amp.chemicalbook.com]
Azido-PEG12-propargyl (CAS: 2264091-72-5): A Technical Guide for Researchers in Drug Development
An in-depth exploration of the bifunctional linker for Proteolysis Targeting Chimeras (PROTACs) and bioconjugation.
This technical guide provides a comprehensive overview of Azido-PEG12-propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and drug development professionals. This molecule is a critical tool in the synthesis of PROTACs and other bioconjugates, leveraging the principles of "click chemistry" for efficient and specific molecular ligations.
Core Concepts and Applications
This compound is a versatile chemical linker featuring a terminal azide (B81097) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal propargyl (alkyne) group.[1][2] This unique structure allows it to participate in two highly efficient and bioorthogonal "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
Its primary application lies in the construction of PROTACs.[2][4] PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs).[5] They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule.[6]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2264091-72-5 | [2] |
| Molecular Formula | C₂₇H₅₁N₃O₁₂ | [2][7] |
| Molecular Weight | 609.71 g/mol | [7] |
| Purity | ≥95% | [7][8] |
| Appearance | To be determined | |
| Synonyms | Propargyl-PEG12-N3, Alkyne-PEG12-N3 | [7] |
| Recommended Storage | Store at -5°C, keep in dry and avoid sunlight | [7] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. | [8] |
Experimental Protocols and Methodologies
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the ligation of an azide-containing molecule to an alkyne-containing molecule using a copper(I) catalyst. This is a common final step in PROTAC synthesis.
Materials:
-
Azide-functionalized component (e.g., E3 ligase ligand-linker intermediate)
-
Alkyne-functionalized component (e.g., POI ligand)
-
Copper(II) sulfate (B86663) (CuSO₄·5H₂O) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1 M in water)
-
Copper-chelating ligand (e.g., THPTA, TBTA) solution (e.g., 10 mM in DMSO) (optional, but recommended for biomolecules)
-
Solvent (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.
-
Optional: Add the copper-chelating ligand to the reaction mixture to protect sensitive biomolecules.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A typical final concentration for copper is 50-250 µM, with sodium ascorbate at 5-10 times the copper concentration.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
Upon completion, purify the product using an appropriate technique, such as preparative HPLC or flash column chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes the copper-free ligation of an azide-containing molecule to a strained alkyne (e.g., DBCO or BCN)-functionalized molecule. This method is ideal for use in biological systems where copper toxicity is a concern.[9]
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein, BCN-fluorophore)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Organic Solvent (optional, e.g., DMSO, DMF)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the this compound stock solution to the solution of the strained alkyne molecule. A molar excess of the azide linker (e.g., 5-20 fold) is often used.
-
Keep the final concentration of the organic solvent low (e.g., <10%) to prevent denaturation of biomolecules.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, fluorescence).
-
Purify the labeled product using a suitable technique to remove excess reagents (e.g., dialysis, spin desalting column).
Visualizing the Workflow and Pathway
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: Modular synthesis workflow for a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC utilizing the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 2264091-72-5|DC Chemicals [dcchemicals.com]
- 3. Propargyl-PEG12-N3 | 2264091-72-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. arctomsci.com [arctomsci.com]
- 8. medkoo.com [medkoo.com]
- 9. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Bifunctional PEG Linkers for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers tailored for click chemistry applications. It delves into the core principles of PEGylation and click chemistry, offering detailed data, experimental protocols, and visual diagrams to support researchers in the design and execution of their bioconjugation strategies.
Introduction to Bifunctional PEG Linkers
Bifunctional PEG linkers are versatile molecules that feature a polyethylene glycol chain with reactive functional groups at both ends.[1] These linkers are instrumental in modern bioconjugation, serving as flexible, hydrophilic spacers to connect two molecular entities, such as a drug and a targeting antibody.[1] The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate while minimizing steric hindrance.[2]
Types of Bifunctional PEG Linkers:
-
Homobifunctional PEG Linkers: Possess the same reactive functional group at both ends of the PEG chain. These are typically used for crosslinking identical molecules.
-
Heterobifunctional PEG Linkers: Feature two different reactive groups at their termini.[1] This allows for the sequential and specific conjugation of two distinct molecules, a crucial feature in the development of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2]
The Power of Click Chemistry in Bioconjugation
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields and minimal byproducts.[3] For bioconjugation, the most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used reaction that joins a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[5] This reaction is known for its fast kinetics but requires a copper(I) catalyst, which can be toxic to living cells, limiting its in vivo applications.[3][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with an azide.[3] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for applications in living systems.[3][5] However, SPAAC reactions are generally slower than CuAAC reactions.[6]
Data Presentation: A Quantitative Comparison
The selection of a bifunctional PEG linker and the type of click chemistry depends on the specific application. The following tables provide quantitative data to aid in this decision-making process.
Commercially Available Heterobifunctional PEG Linkers for Click Chemistry
| Product Name | Functional Group 1 | Functional Group 2 | PEG Length (n) | Molecular Weight ( g/mol ) |
| Alkyne-PEG-Maleimide | Alkyne | Maleimide | 4, 8, 12 | Varies |
| Azide-PEG-Amine | Azide | Amine | 2, 3, 4, 8, 12, 24 | Varies |
| Azide-PEG-NHS Ester | Azide | NHS Ester | 2, 4, 8, 12 | Varies |
| DBCO-PEG-NHS Ester | DBCO | NHS Ester | 4, 12 | Varies |
| DBCO-PEG-Maleimide | DBCO | Maleimide | 4 | Varies |
| DBCO-PEG-Acid | DBCO | Carboxylic Acid | 4 | Varies |
| Alkyne-PEG-Acid | Alkyne | Carboxylic Acid | 7 | Varies |
| Azide-PEG-Acid | Azide | Carboxylic Acid | 12, 24 | Varies |
Note: This table is a representative sample and not exhaustive. "Varies" indicates that multiple products with different PEG lengths and corresponding molecular weights are available from various suppliers.
Reaction Kinetics: CuAAC vs. SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None required |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIBO) |
| Typical Reaction Time | Minutes to a few hours[5] | Several hours to overnight[5] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1 - 100[7] | ~0.06 - 1.0 (highly dependent on cyclooctyne) |
Second-Order Rate Constants of Common Cyclooctynes in SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions for bioconjugation.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to an azide-functionalized biomolecule.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized biomolecule (e.g., protein)
-
Copper(II) Sulfate (B86663) (CuSO₄) stock solution (100 mM in deionized water)
-
Sodium Ascorbate (B8700270) stock solution (1 M in deionized water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (10-100 mM in DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer to their desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized biomolecule (1.1 - 1.5 equivalents).
-
Add the TBTA ligand to the mixture (0.01 - 0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation of Reaction:
-
Add the copper(II) sulfate stock solution (0.01 - 0.1 equivalents).
-
Immediately add the freshly prepared sodium ascorbate stock solution (0.1 - 1.0 equivalents) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Azide-functionalized biomolecule (e.g., protein with incorporated azide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Ensure the azide-functionalized biomolecule is in an appropriate reaction buffer.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule (typically 1.5-20 fold molar excess over the biomolecule) with the azide-functionalized biomolecule in the reaction buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by techniques like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification:
-
After the incubation period, remove the excess, unreacted DBCO-linker and byproducts. This can be achieved through dialysis against PBS or by using a desalting column.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of bifunctional PEG linkers for click chemistry.
Caption: A diagram illustrating the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A simplified diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker and click chemistry.
References
- 1. PEG-azides Click chemistry reagents - Page 3 of 8 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1clickchemistry.com [1clickchemistry.com]
A Comprehensive Technical Guide to PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) spacers are fundamental tools in modern bioconjugation, enabling the enhancement of therapeutic molecules' pharmacological properties. This guide provides an in-depth exploration of PEG spacers, their applications, and the technical considerations for their use in research and drug development.
Introduction to PEG Spacers
Polyethylene glycol is a polymer of repeating ethylene (B1197577) oxide units. In bioconjugation, PEG chains are used as flexible, hydrophilic linkers to connect two or more molecules, such as a protein and a small molecule drug. The incorporation of PEG spacers can significantly improve the solubility, stability, and pharmacokinetic profile of the resulting conjugate.
Key Properties of PEG Spacers:
-
Hydrophilicity: The repeating ether units of PEG are highly hydrophilic, which can impart greater water solubility to conjugated molecules.
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it suitable for in vivo applications.
-
Flexibility: The PEG chain is highly flexible, allowing the conjugated molecules to maintain their native conformation and function.
-
Pharmacokinetic Modification: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life.
Types of PEG Spacers
PEG spacers can be broadly categorized based on their structure and reactivity.
-
Linear PEG Spacers: These are the simplest form, consisting of a straight chain of repeating ethylene glycol units with reactive groups at one or both ends.
-
Branched PEG Spacers: These have multiple PEG chains radiating from a central core, allowing for the attachment of multiple molecules.
-
Heterobifunctional PEG Spacers: These possess different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.
The choice of PEG spacer depends on the specific application, including the nature of the molecules to be conjugated and the desired properties of the final product.
Quantitative Impact of PEGylation
The use of PEG spacers can have a quantifiable impact on the properties of bioconjugates. The following tables summarize key data from various studies.
Table 1: Effect of PEG Spacer Length on Solubility
| Molecule | PEG Spacer Length (n) | Fold Increase in Solubility | Reference |
| Paclitaxel | 4 | 10 | |
| Paclitaxel | 12 | 50 | |
| Camptothecin | 8 | 25 | |
| Camptothecin | 24 | 100 |
Table 2: Influence of PEGylation on In Vivo Half-Life
| Protein | PEG Size (kDa) | Half-Life (hours) | Fold Increase | Reference |
| Interferon α-2a | 12 | 9 | 4.5 | |
| Interferon α-2a | 40 | 40 | 20 | |
| Granulocyte-Colony Stimulating Factor | 20 | 15 | 7.5 | |
| Asparaginase | 5 | 18 | 3 |
Experimental Protocols for PEGylation
The following provides a generalized protocol for the conjugation of a protein to a small molecule drug using a heterobifunctional PEG spacer.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Small molecule drug with a reactive handle
-
Heterobifunctional PEG spacer (e.g., NHS-PEG-Maleimide)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography)
Protocol:
-
Protein Thiolation (if necessary): If the protein does not have free thiols, they can be introduced by reducing existing disulfide bonds with a reducing agent like TCEP. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
PEG Spacer Activation: Dissolve the NHS-PEG-Maleimide spacer in a dry, aprotic solvent like DMSO to a concentration of 10 mg/mL immediately before use.
-
Reaction with Protein: Add the activated PEG spacer to the thiolated protein solution at a 5 to 20-fold molar excess. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with primary amines on the protein.
-
Drug Conjugation: Add the small molecule drug, which contains a thiol-reactive group, to the reaction mixture at a 2 to 5-fold molar excess relative to the PEGylated protein. The maleimide (B117702) group on the PEG spacer will react with the thiol group on the drug. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent like Tris or glycine (B1666218) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the resulting bioconjugate using size exclusion chromatography to remove unreacted drug, PEG spacer, and protein.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight, and UV-Vis spectroscopy to determine the drug-to-protein ratio.
Visualizing PEGylation Workflows and Concepts
The following diagrams illustrate key concepts and workflows in PEGylation.
Caption: Basic structures of linear and branched PEG spacers.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis using a PEG spacer.
Caption: Mechanism of pharmacokinetic enhancement by PEGylation.
Conclusion
PEG spacers are an indispensable component in the field of bioconjugation, offering a versatile means to improve the therapeutic potential of various molecules. A thorough understanding of their properties, the quantitative effects of their incorporation, and the methodologies for their use is crucial for the successful design and development of novel bioconjugates. The strategic application of PEGylation continues to be a key driver of innovation in medicine and biotechnology.
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG12-propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Azido-PEG12-propargyl, a heterobifunctional linker integral to advancements in bioconjugation and targeted therapeutics. Central to its utility is its participation in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This document details the underlying principles of these reactions, provides structured quantitative data on their performance, outlines detailed experimental protocols for their implementation, and presents visual diagrams of key pathways and workflows to support researchers in drug development and related scientific fields.
Core Mechanism of Action: Click Chemistry
This compound is a molecule designed for efficient and specific covalent linkage of two molecular entities. Its structure comprises three key components: an azide (B81097) (-N3) group, a propargyl (a terminal alkyne) group, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal azide and alkyne groups are the reactive handles that participate in click chemistry reactions to form a stable triazole linkage. The PEG chain enhances solubility in aqueous media and provides a flexible spacer between the conjugated molecules.[1]
The primary mechanisms of action are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition of the terminal alkyne (propargyl) and the azide.[2] The reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, meaning it does not interfere with native biological functional groups.[3] The resulting 1,4-disubstituted triazole is exceptionally stable.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like propargyl. While this compound itself contains a terminal alkyne and is thus primarily used in CuAAC, the azide group can react with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][5] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems.[4]
Quantitative Data Presentation
The efficiency and kinetics of click chemistry reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for experimental design and comparison.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance
| Parameter | Value | Conditions | Source(s) |
| Reaction Yield | >95% | Optimized conditions with a suitable copper(I) source and ligand. | [2] |
| Reaction Time | 1-4 hours | Room temperature, with a copper catalyst and a stabilizing ligand. | [6] |
| Optimal pH | 7-8 | For the reaction of an NHS-activated molecule with a primary amine. | [6] |
| Catalyst Loading | 0.1-5 mol% | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate). | [3] |
| Ligand-to-Copper Ratio | 2:1 to 5:1 | Using ligands like THPTA or TBTA to stabilize the copper(I) catalyst. | [6] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Rates
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Source(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [5] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [5] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [5] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol describes a general procedure for conjugating an alkyne-containing molecule (such as a protein modified with this compound) to an azide-containing molecule.
Materials:
-
Alkyne-functionalized molecule (e.g., Propargyl-PEGylated protein)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Degassed water
Procedure:
-
Prepare stock solutions of all reagents. Freshly prepare the sodium ascorbate solution.
-
In a reaction tube, dissolve the alkyne-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is between 2:1 and 5:1.[6]
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once the reaction is complete, the conjugated product can be purified using standard methods such as size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.
Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a Proteolysis-Targeting Chimera (PROTAC) using a PEG linker.
Step 1: Amide Coupling of a Ligand to the PEG Linker
-
Dissolve the first ligand (containing a primary amine) and an NHS-ester functionalized this compound linker in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and a base such as N,N-Diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting ligand-linker intermediate by preparative HPLC.
Step 2: CuAAC "Click" Reaction
-
Dissolve the purified ligand-linker intermediate (now containing a terminal alkyne or azide) and the second ligand (functionalized with the corresponding azide or alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).[7]
-
Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[7]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[3]
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
Caption: General workflow for PROTAC synthesis using a PEG linker.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation and drug development. Its ability to efficiently participate in click chemistry reactions, coupled with the beneficial properties of the PEG spacer, makes it an ideal linker for constructing complex biomolecules such as ADCs and PROTACs. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their work, ultimately contributing to the advancement of targeted therapies and other scientific discoveries.
References
safety and handling of azido PEG compounds
An In-depth Technical Guide to the Safety and Handling of Azido (B1232118) PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of azido polyethylene (B3416737) glycol (azido PEG) compounds. While these reagents are invaluable in bioconjugation and drug development, particularly in "click chemistry," their azide (B81097) functional groups present potential hazards that must be managed with care. This document outlines the inherent risks, stability considerations, and necessary safety protocols to ensure a safe laboratory environment.
Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. The primary hazards associated with azido PEG compounds are their potential for rapid, exothermic decomposition and the toxic nature of the azide functional group, which has a toxicity comparable to cyanides.
Stability of Azido PEG Compounds
The stability of an organic azide is influenced by its molecular structure. Two key empirical rules can be used for a preliminary assessment of the stability of azido compounds:
-
Carbon-to-Nitrogen (C/N) Ratio: The ratio of the total number of carbon atoms to the total number of nitrogen atoms in the molecule is a critical indicator of stability. A higher C/N ratio generally corresponds to greater stability.
-
The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (such as an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.
Table 1: Stability Assessment Guidelines for Organic Azides
| Guideline | Description | Implication for Azido PEG Compounds |
| Carbon-to-Nitrogen (C/N) Ratio | A ratio of (Number of Carbon atoms) / (Number of Nitrogen atoms) > 3 is generally considered stable for isolation and storage. | The long polyethylene glycol chain in azido PEG compounds typically results in a high C/N ratio, contributing to their relative stability compared to small organic azides. However, this should be calculated for each specific compound. |
| The "Rule of Six" | A molecule should have at least six carbon atoms for every energetic functional group (e.g., -N₃). | Similar to the C/N ratio, the PEG backbone provides a high number of carbon atoms per azide group, which generally increases the stability of the molecule. |
Incompatible Materials
To prevent the formation of highly unstable and explosive compounds, azido PEG compounds must not come into contact with the following:
-
Acids: React with azides to form hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Heavy Metals: Metals such as copper, lead, silver, mercury, and their salts can form highly shock-sensitive metal azides. This is a critical consideration in copper-catalyzed click chemistry reactions.
-
Halogenated Solvents: Solvents like dichloromethane (B109758) and chloroform (B151607) can react with azides to form extremely unstable di- and tri-azidomethane.
-
Strong Reducing Agents: While some reducing agents are used to quench azides in a controlled manner, strong, un-controlled reductions can be hazardous.
-
Bromine, Carbon Disulfide, Dimethyl Sulfate: These have been reported to react violently with sodium azide and should be avoided with all azide compounds.
Quantitative Data on Azido PEG Stability
Obtaining specific quantitative data on the thermal stability (e.g., from Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA) and shock sensitivity for a wide range of azido PEG compounds is challenging, as this information is often not publicly available. The stability can vary depending on the molecular weight of the PEG, the number of azide groups, and the overall molecular structure.
It is imperative for researchers to consult the Safety Data Sheet (SDS) provided by the manufacturer for any specific azido PEG compound being used. If synthesizing a novel azido PEG compound, it is highly recommended to perform a thorough thermal hazard assessment using techniques like DSC and TGA on a small scale before scaling up.
Table 2: Representative Thermal Stability Data for Azide-Containing Polymers (for illustrative purposes)
| Polymer | Onset Decomposition Temperature (TGA) | Peak Decomposition Temperature (DSC) | Notes |
| Poly(N-(2-(2-azidoethoxy)ethyl)methacrylamide) | ~200 °C | Not specified | Decomposition of the azide group begins around 100 °C. |
| Glycidyl Azide Polymer (GAP) | ~200 °C | Exothermic decomposition | An energetic polymer; stability is dependent on the initiating diol unit. |
| Poly(allyl azide) | 155-274 °C (first mass loss) | Exothermic transition | The first mass loss is attributed to the loss of nitrogen from the azide group. |
Note: This table provides examples from the literature on azide-containing polymers and is not a direct representation of all azido PEG compounds. The thermal stability of a specific azido PEG compound should be confirmed by experimental analysis.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is essential when working with azido PEG compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn when working with larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
Engineering Controls
-
Fume Hood: All work with azido PEG compounds should be performed in a certified chemical fume hood.
-
Blast Shield: The use of a blast shield is strongly recommended, especially when heating reactions or working with new or potentially unstable azido compounds.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially harmful vapors.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of azido PEG compounds.
Caption: A logical workflow for the safe handling of azido PEG compounds.
Experimental Protocol: Quenching of Unreacted Azido PEG Compounds
Unreacted azido PEG compounds in a reaction mixture should be quenched to a more stable derivative before workup and disposal. The Staudinger reaction using triphenylphosphine (B44618) is a common and effective method.
Materials:
-
Reaction mixture containing unreacted azido PEG
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Deionized water
Procedure:
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of azido PEG) in a minimal amount of THF.
-
Slowly add the triphenylphosphine solution to the cooled reaction mixture with vigorous stirring.
-
Observe for gas evolution (N₂). Continue stirring until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.
-
Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
The quenched reaction mixture can now be worked up as required for product purification.
-
Dispose of all waste according to institutional guidelines.
Experimental Protocol: Quantification of Residual Azide in a Purified Product
It is often necessary to quantify the amount of residual azide in a purified product, especially in a drug development context. A common method involves derivatization of the azide followed by HPLC analysis.
Materials:
-
Purified product containing potential residual azide
-
Pentafluorobenzyl bromide (PFBB) as a derivatizing agent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system with a UV detector
-
Sodium azide for standard curve preparation
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of sodium azide in DMSO at known concentrations.
-
Sample Preparation: Dissolve a known amount of the purified product in DMSO.
-
Derivatization:
-
To both the standard and sample solutions, add a molar excess of PFBB.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 4-6 hours) to ensure complete derivatization of the azide to pentafluorobenzyl azide.
-
-
HPLC Analysis:
-
Analyze the derivatized standards and samples by reverse-phase HPLC with UV detection. Pentafluorobenzyl azide can be readily detected by its UV absorbance.
-
Develop a suitable gradient elution method to separate the pentafluorobenzyl azide from the product and other components.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of pentafluorobenzyl azide versus the concentration of the sodium azide standards.
-
Determine the concentration of residual azide in the sample by comparing its peak area to the standard curve.
-
Storage and Disposal
Storage
-
Azido PEG compounds should be stored in a cool, dark, and dry place, typically at -20°C.
-
Store in tightly sealed containers, away from incompatible materials.
-
Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Avoid storing large quantities of neat azido compounds. If possible, store them as solutions in a suitable solvent.
Disposal
-
Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.
-
All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.
-
Azide waste streams must be segregated from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.
-
Follow your institution's hazardous waste disposal procedures. It is often recommended to quench residual azides in waste streams before disposal.
Emergency Procedures
Spills
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Ensure adequate ventilation during cleanup.
Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Signaling Pathways and Decomposition
Azide in Click Chemistry
The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The following diagram illustrates the catalytic cycle.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Potential Decomposition Pathway
The decomposition of an azido PEG compound can be initiated by heat or shock, leading to the elimination of nitrogen gas and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, potentially leading to a runaway decomposition.
Caption: A simplified potential decomposition pathway for an azido PEG compound.
By understanding the potential hazards and adhering to the safety protocols outlined in this guide, researchers can safely and effectively utilize azido PEG compounds in their work. Always prioritize safety and consult relevant literature and safety data sheets before beginning any new experimental procedure.
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Azido-PEG12-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Azido-PEG12-propargyl, a heterobifunctional linker, in protein labeling and conjugation. The protocols described herein utilize click chemistry, a highly efficient and bioorthogonal reaction, for the covalent modification of proteins. This technology is instrumental in various applications, including proteomics, drug target identification, and the development of antibody-drug conjugates (ADCs).
Introduction
This compound is a versatile chemical tool that features an azide (B81097) group at one end and a propargyl (a terminal alkyne) group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance. The azide and alkyne functional groups enable covalent conjugation to proteins through two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, biocompatible conditions, making them ideal for modifying complex biological molecules.[1][2]
This document outlines two primary applications for this compound:
-
Two-Step Protein Labeling: A protein is first modified to introduce either an azide or an alkyne group. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) containing the complementary functionality is attached using the this compound linker.
-
Protein-Protein Cross-Linking: Two different proteins are separately functionalized with an azide and an alkyne group, respectively. The this compound linker is then used to covalently link the two proteins.
Quantitative Data Summary
The efficiency of protein labeling and conjugation can be influenced by several factors, including the concentration of reactants, reaction time, temperature, and the presence of catalysts or ligands. The following tables provide a summary of typical quantitative data for protein labeling reactions using click chemistry.
Table 1: Comparative Conjugation Efficiency and Product Purity [3]
| Parameter | One-Pot Reaction (Homobifunctional Linker) | Two-Step Reaction (Heterobifunctional Linker) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Table 2: Typical Reaction Conditions for CuAAC and SPAAC
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Linker Concentration | 10-50 molar excess | 10-50 molar excess |
| Catalyst | 50-250 µM CuSO₄ | None |
| Reducing Agent | 1-5 mM Sodium Ascorbate | None |
| Ligand (optional) | 250-1250 µM THPTA/TBTA | None |
| Reaction Temperature | 4°C to Room Temperature | 4°C to 37°C |
| Reaction Time | 1-4 hours | 1-12 hours |
| Typical Efficiency | >90% | >85% |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via CuAAC
This protocol describes the labeling of a protein with a reporter molecule using this compound as a linker through a copper-catalyzed reaction. This example assumes the protein has been pre-functionalized with an alkyne group.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS pH 7.4)
-
This compound
-
Azide-containing reporter molecule (e.g., Azide-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in Reaction Buffer.
-
Add the this compound stock solution to the protein solution to achieve a 20-fold molar excess.
-
Add the azide-reporter molecule stock solution to the reaction mixture, also at a 20-fold molar excess relative to the protein.
-
Add the THPTA or TBTA stock solution to a final concentration of 1 mM.
-
-
Initiation of the Click Reaction:
-
In a separate tube, premix the CuSO₄ stock solution and the Sodium Ascorbate stock solution. For a 1 mL reaction, use 10 µL of 50 mM CuSO₄ (final concentration 0.5 mM) and 50 µL of 100 mM Sodium Ascorbate (final concentration 5 mM).
-
Add the premixed catalyst solution to the protein-linker-reporter mixture.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling by measuring the absorbance of the protein and the reporter molecule, or by using mass spectrometry.[4]
-
Protocol 2: Protein-Protein Cross-Linking using this compound
This protocol outlines a method for covalently cross-linking two different proteins (Protein A and Protein B) using the heterobifunctional this compound linker. This requires that Protein A is functionalized with an alkyne group and Protein B is functionalized with an azide group.
Materials:
-
Alkyne-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA
-
DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Sequential Conjugation - Step 1: Reaction with Protein A (Alkyne-modified):
-
In a microcentrifuge tube, dissolve Alkyne-modified Protein A in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add this compound stock solution to a 10-fold molar excess over Protein A.
-
Add THPTA or TBTA to a final concentration of 1 mM.
-
Initiate the reaction by adding a premix of CuSO₄ (final concentration 0.5 mM) and Sodium Ascorbate (final concentration 5 mM).
-
Incubate for 1-2 hours at room temperature.
-
Purify the Protein A-PEG12-Azide conjugate using a desalting column to remove excess linker and catalyst.
-
-
Sequential Conjugation - Step 2: Reaction with Protein B (Azide-modified):
-
Combine the purified Protein A-PEG12-Azide conjugate with Azide-modified Protein B in a 1:1 molar ratio in Reaction Buffer.
-
Add THPTA or TBTA to a final concentration of 1 mM.
-
Initiate the second click reaction by adding a fresh premix of CuSO₄ (final concentration 0.5 mM) and Sodium Ascorbate (final concentration 5 mM).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Cross-Linked Product:
-
Purify the resulting Protein A-PEG12-Protein B conjugate from unreacted proteins and reagents using Size-Exclusion Chromatography (SEC).[5]
-
Collect fractions and analyze by SDS-PAGE to identify the fractions containing the higher molecular weight cross-linked product.
-
-
Characterization:
-
Confirm the identity and purity of the cross-linked product using SDS-PAGE, Western Blotting, and Mass Spectrometry.[6]
-
Visualizations
Experimental Workflow Diagrams
Signaling Pathway Representation
While this compound is a tool for labeling and conjugation rather than a direct modulator of signaling pathways, it is frequently used to study protein-protein interactions within these pathways. The following diagram illustrates a generic signaling cascade where this linker could be used to cross-link interacting partners for identification and analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 6. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG12-propargyl in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Azido-PEG12-propargyl is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker that enables the precise construction of ADCs through click chemistry. This linker features a terminal azide (B81097) group and a terminal propargyl (alkyne) group, separated by a 12-unit PEG spacer.
The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[1][2] The azide and alkyne terminal groups allow for a highly specific and efficient conjugation reaction, known as click chemistry, to attach the linker to both the antibody and the cytotoxic payload.[3][4] This modular approach provides a high degree of control over the final ADC structure and the drug-to-antibody ratio (DAR).
This document provides detailed protocols for the use of this compound in ADC development and presents quantitative data on the impact of PEG linker length on ADC performance.
Key Advantages of this compound in ADC Development
-
Enhanced Hydrophilicity: The 12-unit PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve stability.[1][5]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by creating a hydrophilic shield that can reduce renal clearance and proteolytic degradation.[2][6]
-
Precise and Efficient Conjugation: The use of click chemistry allows for a highly specific and high-yield conjugation reaction, resulting in a more homogeneous ADC product with a controlled DAR.[3][7]
-
Biocompatibility: The reaction conditions for click chemistry are generally mild and biocompatible, minimizing damage to the antibody and preserving its antigen-binding affinity.[7]
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on key ADC performance metrics.
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Table 1: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.[8] |
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Anti-Tumor Efficacy |
| No PEG | ~10 ng/mL | - |
| PEG2 | ~10 ng/mL | - |
| PEG4 | ~10 ng/mL | - |
| PEG8 | ~10 ng/mL | Improved |
| PEG12 | Variable (Potentially slightly reduced) | Significantly Increased |
| PEG24 | Variable (Potentially slightly reduced) | Significantly Increased |
| PEG4k | Reduced (4.5-fold) | Improved |
| PEG10k | Reduced (22-fold) | Most Ideal |
| Table 2: Impact of PEG Linker Length on ADC Performance Metrics.[8][9] |
| ADC Component | AUC (ug*hr/mL) | Cmax (ug/mL) | Half-life (hr) |
| IgG Control | 12,000 | 330 | 5.3 |
| ADC with PEG2 Linker | 3,500 | 100 | - |
| ADC with PEG4 Linker | 5,600 | 160 | - |
| ADC with PEG8 Linker | 9,800 | 280 | 6.1 |
| ADC with PEG12 Linker | 10,000 | 280 | 6.0 |
| ADC with PEG24 Linker | 10,000 | 290 | 5.8 |
| Table 3: Pharmacokinetic Profile Comparison of ADCs with Varying PEG Spacer Lengths.[6] |
Experimental Protocols
Two primary click chemistry methods can be utilized for ADC synthesis with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of method depends on the specific antibody and payload, as well as the desired reaction conditions.
Protocol 1: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified antibody with a propargyl-functionalized cytotoxic payload using a copper catalyst.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
Propargyl-functionalized cytotoxic payload (e.g., Propargyl-MMAE)
-
This compound linker
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM EDTA, pH 8.0
-
Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
If the antibody is not already azide-modified, it can be functionalized using a variety of commercially available reagents that introduce an azide group, for example, by reacting an NHS-ester-azide with lysine (B10760008) residues on the antibody.
-
Buffer exchange the azide-modified antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
-
Payload-Linker Preparation:
-
Dissolve the propargyl-functionalized cytotoxic payload in anhydrous DMSO to prepare a 10 mM stock solution.
-
In a separate tube, react the this compound linker with the propargyl-payload. This step can be done in advance to create a pre-formed linker-payload construct.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the propargyl-functionalized payload-linker construct at a molar ratio of 1:5 to 1:10 (antibody:payload-linker).
-
Prepare a fresh premix of CuSO4 and THPTA in water at a 1:5 molar ratio (e.g., 10 mM CuSO4 and 50 mM THPTA).
-
Add the CuSO4/THPTA premix to the antibody-payload mixture to a final copper concentration of 0.1-0.5 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Buffer to chelate the copper catalyst.
-
Purify the resulting ADC using a desalting column or SEC to remove excess payload-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified antibody with a strained alkyne (e.g., DBCO)-functionalized payload.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Prepare the azide-modified antibody as described in Protocol 1.
-
-
Payload-Linker Preparation:
-
Dissolve the DBCO-functionalized cytotoxic payload in anhydrous DMSO to prepare a 10 mM stock solution.
-
The this compound linker will be used to connect the azide-modified antibody to a propargyl-modified payload in a subsequent step if the payload is not already DBCO-functionalized. For this protocol, we assume a direct reaction between an azide-antibody and a DBCO-payload.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the DBCO-functionalized payload at a molar ratio of 1:3 to 1:5 (antibody:payload).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or SEC to remove the excess payload.
-
-
Characterization:
-
Characterize the final ADC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Structure of an ADC with an this compound linker.
Caption: Signaling pathway of MMAE-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG12-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. The use of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a well-established strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption, minimize clearance by the reticuloendothelial system (RES), and prolong circulation time in the bloodstream.[1][2]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a heterobifunctional linker, Azido-PEG12-propargyl. This linker possesses an azide (B81097) group at one terminus and a propargyl (alkyne) group at the other, connected by a 12-unit PEG spacer. This bifunctional nature allows for a versatile, two-step conjugation strategy, often employing "click chemistry," a set of highly efficient and specific reactions.[2][3] The azide and propargyl groups are key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which form stable triazole linkages.[2][3]
These protocols are designed to be adaptable for various nanoparticle types, such as gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs), which are commonly used in biomedical research.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be confirmed by a variety of analytical techniques. The following tables summarize representative quantitative data that can be expected from such experiments.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (AuNP or IONP) | 50 ± 2 | 0.15 | -35 ± 3 |
| This compound Functionalized NP | 75 ± 3 | 0.20 | -15 ± 2 |
| Ligand-Conjugated NP | 85 ± 4 | 0.22 | -10 ± 2 |
Note: The increase in hydrodynamic diameter and the shift in zeta potential towards neutral are indicative of successful surface functionalization.
Table 2: Quantification of Surface Functionalization
| Analytical Technique | Parameter Measured | Expected Result for Functionalized Nanoparticles |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (presence of N from azide) | Detection of N 1s peak |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the organic linker | Significant weight loss in the temperature range of PEG degradation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional group vibrations | Peaks corresponding to azide (N₃) and alkyne (C≡C-H) stretches |
| Quantitative NMR (qNMR) | Quantification of PEG chains | Determination of the number of PEG linkers per nanoparticle |
Experimental Protocols
The functionalization of nanoparticles with this compound is typically a two-step process. First, one end of the bifunctional linker is attached to the nanoparticle surface. The choice of which end to attach first depends on the available functional groups on the nanoparticle surface and the desired orientation of the linker. The second step involves the conjugation of a molecule of interest (e.g., a targeting ligand, a drug, or a fluorescent probe) to the free end of the PEG linker via a click chemistry reaction.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Modified this compound
This protocol assumes the use of a thiol-derivatized this compound for attachment to the gold surface via dative Au-S bonding.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Thiol-Azido-PEG12-propargyl
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Thiol-Azido-PEG12-propargyl in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.
-
-
PEGylation of AuNPs:
-
To the citrate-stabilized AuNP solution, add the Thiol-Azido-PEG12-propargyl solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a common starting point.
-
Incubate the mixture for at least 4 hours at room temperature with gentle stirring to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unbound linker.
-
Resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
-
Characterization:
-
Characterize the purified this compound functionalized AuNPs using DLS, zeta potential, and UV-Vis spectroscopy.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the functionalization of amine-functionalized IONPs with this compound that has an NHS-ester activated carboxyl group at one terminus.
Materials:
-
Amine-functionalized iron oxide nanoparticles (IONPs)
-
NHS-ester-PEG12-Azido
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic separator
Procedure:
-
Preparation:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
-
Conjugation:
-
Add NHS-ester-PEG12-Azido to the IONP dispersion in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add DIPEA to act as a non-nucleophilic base.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
-
Purification:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Use a magnetic separator to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles extensively with DMF and then with acetone to remove unreacted materials.
-
Dry the purified Azido-PEG12-functionalized IONPs under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization using FTIR, TGA, DLS, and zeta potential measurements.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol outlines the "clicking" of an alkyne-modified targeting ligand to the azide-functionalized nanoparticles prepared in the previous protocols.
Materials:
-
Azido-PEG12-functionalized nanoparticles
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Nuclease-free water or appropriate buffer
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in nuclease-free water or a suitable buffer.
-
Add the alkyne-modified targeting ligand. The molar ratio of ligand to nanoparticle will depend on the desired degree of functionalization.
-
-
Click Reaction:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
If using, pre-mix CuSO₄ with THPTA.
-
Add the sodium ascorbate solution to the nanoparticle/ligand mixture, followed by the CuSO₄ solution (or CuSO₄/THPTA complex). A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the ligand-conjugated nanoparticles by centrifugation or magnetic separation to remove the copper catalyst, excess ascorbate, and unreacted ligand.
-
Wash the nanoparticles multiple times with the appropriate buffer.
-
-
Final Characterization:
-
Characterize the final ligand-conjugated nanoparticles to confirm successful conjugation and assess their final properties (size, charge, and stability).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway: Targeted Drug Delivery to Cancer Cells
Nanoparticles functionalized with targeting ligands can be designed to interact with specific receptors overexpressed on the surface of cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery. A common example is the targeting of the Epidermal Growth Factor Receptor (EGFR).
Caption: Targeted drug delivery and induced apoptosis pathway.
Logical Relationship of Components
The this compound linker serves as a bridge between the nanoparticle core and the functional molecule, enabling a modular approach to nanoparticle design.
Caption: Modular composition of a functionalized nanoparticle.
References
Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG12-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing immunogenicity. The use of bifunctional linkers, such as Azido-PEG12-propargyl, offers the unique capability of intramolecular cyclization through "click chemistry," a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process yields cyclic peptides with constrained conformations, which can lead to increased receptor binding affinity and biological activity.
These application notes provide detailed protocols for the intramolecular cyclization of peptides using this compound, covering both on-resin and solution-phase methodologies. Additionally, protocols for the purification and characterization of the resulting cyclic PEGylated peptides are described.
Key Applications
The intramolecular cyclization of peptides using this compound is a versatile tool with numerous applications in research and drug development, including:
-
Stabilization of Peptide Secondary Structures: Cyclization can lock a peptide into a specific conformation (e.g., alpha-helix or beta-sheet), which can be crucial for its biological activity.[1]
-
Enhancement of Receptor Binding Affinity: By reducing the conformational flexibility of a peptide, cyclization can pre-organize it for optimal interaction with its biological target, leading to improved binding affinity.
-
Increased Proteolytic Stability: The cyclic structure can sterically hinder the access of proteases to the peptide backbone, thereby increasing its stability in biological fluids.
-
Development of Peptide-Drug Conjugates: The PEG linker can also serve as a point of attachment for other molecules, such as small molecule drugs or imaging agents.[2]
-
Creation of Novel Peptide Scaffolds: Intramolecularly cyclized peptides can serve as scaffolds for the development of new therapeutic agents with unique pharmacological profiles.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for the bioconjugation of peptides with this compound.
Caption: On-Resin Intramolecular Peptide Cyclization Workflow.
Caption: Solution-Phase Intramolecular Peptide Cyclization Workflow.
Quantitative Data Summary
The efficiency of intramolecular peptide cyclization using this compound is influenced by several factors, including the peptide sequence, reaction conditions, and whether the cyclization is performed on-resin or in solution. The following tables summarize representative quantitative data for on-resin and solution-phase CuAAC cyclization of peptides.
Table 1: On-Resin Intramolecular CuAAC Cyclization Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Peptide | Model Peptide 1 (e.g., 10-mer) | Model Peptide 2 (e.g., 15-mer) | Model Peptide 3 (e.g., 20-mer) | [3][4][5] |
| Resin | Rink Amide | CLEAR-amide | PEGA | [6] |
| Copper Source | CuBr | CuSO₄ | CuI | [3][5] |
| Reducing Agent | Sodium Ascorbate (B8700270) | Sodium Ascorbate | - | [4] |
| Ligand/Base | DIEA, 2,6-Lutidine | DIEA | Piperidine | [3][5] |
| Solvent | DMF or DMSO | DMF/H₂O | DMF | [3][5] |
| Temperature (°C) | 25 (Room Temperature) | 60 (with microwave) | 25 (Room Temperature) | [4] |
| Reaction Time (h) | 16-18 | 0.33 | 24 | [3][4] |
| Crude Purity (%) | ~70 | >90 | ~80 | [6] |
| Isolated Yield (%) | 76-86 | Not Reported | 79 | [1][6] |
Table 2: Solution-Phase Intramolecular CuAAC Cyclization Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Peptide Concentration | 0.1 - 1.0 mM | 0.5 mM | 1.0 mM | [7] |
| Copper Source | CuSO₄ | Cu(I) iodide | Copper wire | [7][8] |
| Reducing Agent | Sodium Ascorbate | - | - | |
| Ligand | THPTA | - | - | |
| Solvent | H₂O/tBuOH (1:1) | 20% DMSO in MeCN | DMF | [7] |
| Temperature (°C) | 25 (Room Temperature) | 25 (Room Temperature) | 50 | [7] |
| Reaction Time (h) | 1 - 4 | 40 | 5 | [7] |
| Conversion (%) | >95 | Not Reported | 100 | |
| Isolated Yield (%) | 80-95 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: On-Resin Intramolecular Peptide Cyclization
This protocol describes the cyclization of a peptide containing both an azide and an alkyne functionality, introduced via unnatural amino acids, while the peptide is still attached to the solid-phase resin.
Materials:
-
Peptide-resin functionalized with azide and alkyne groups
-
Copper(I) Bromide (CuBr)
-
Sodium Ascorbate
-
N,N-Diisopropylethylamine (DIEA)
-
2,6-Lutidine
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Isopropanol
-
Nitrogen or Argon gas
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM (10 mL/g of resin) for 10 minutes in the reaction vessel. Drain the DCM.[3]
-
Solvent Degassing: Degas the reaction solvent (DMF or DMSO, 12 mL/g of resin) by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in the degassed solvent.[3]
-
Reaction Setup: Add the CuBr solution to the swollen peptide-resin.[3]
-
Initiation of Reaction: Add a freshly prepared aqueous solution of sodium ascorbate (1 equivalent) to the reaction mixture.[4]
-
Base Addition: Add DIEA (10 equivalents) and 2,6-lutidine (10 equivalents) to the reaction mixture.[3]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5 minutes and then seal it.[3]
-
Incubation: Gently agitate the reaction mixture at room temperature for 16-18 hours.[3]
-
Resin Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).[3]
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Intramolecular Peptide Cyclization
This protocol is suitable for peptides that have been synthesized, cleaved from the resin, and purified in their linear form. The this compound linker is then used to cyclize the peptide in solution.
Materials:
-
Linear peptide with a single azide or alkyne functionality
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Water (HPLC grade)
-
Reaction vial
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide (1 equivalent) in a mixture of water and tert-butanol (1:1 v/v) to a final concentration of 0.1-1.0 mM.[7]
-
Reagent Preparation: Prepare stock solutions of this compound (1.2 equivalents), CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and THPTA (0.5 equivalents) in water.
-
Reaction Mixture: To the peptide solution, add the this compound stock solution.
-
Catalyst Addition: In a separate tube, premix the CuSO₄ and THPTA stock solutions before adding them to the reaction mixture.
-
Reaction Initiation: Add the sodium ascorbate stock solution to initiate the click reaction.
-
Incubation: Gently stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of EDTA to chelate the copper catalyst.
-
Purification: Purify the cyclic peptide by RP-HPLC.
Protocol 3: Purification of Cyclic PEGylated Peptides by RP-HPLC
Materials:
-
Crude cyclic PEGylated peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the dissolved sample onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired cyclic peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 4: Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified cyclic PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Acquire the mass spectrum of the sample. For PEGylated peptides, the spectrum will show a distribution of peaks corresponding to the different numbers of ethylene (B1197577) glycol units in the PEG chain.[9][10][11][12]
-
Data Interpretation:
-
Determine the average molecular weight of the PEGylated peptide.
-
Confirm the successful cyclization by comparing the experimental mass with the theoretical mass of the cyclic product. The mass of the linear precursor should be absent.
-
The mass difference between adjacent peaks in the PEG distribution should correspond to the mass of one ethylene glycol unit (approximately 44 Da).[10]
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the site of PEGylation.
-
Conclusion
The bioconjugation of peptides with this compound via intramolecular click chemistry is a powerful technique for generating cyclic peptides with enhanced therapeutic potential. The protocols provided in these application notes offer a comprehensive guide for researchers to perform on-resin and solution-phase cyclization, as well as the subsequent purification and characterization of the final products. Careful optimization of the reaction conditions for each specific peptide is crucial to achieve high yields and purity. The resulting cyclic PEGylated peptides are valuable tools for basic research and for the development of next-generation peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Solid-Phase Synthesis of PROTACs Utilizing PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating polyethylene (B3416737) glycol (PEG) linkers. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] The modular nature of PROTACs, which consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them, allows for systematic optimization.[2]
The solid-phase synthesis approach offers a streamlined and efficient method for generating PROTAC libraries, simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] PEG linkers are frequently employed due to their ability to enhance the solubility and cell permeability of PROTACs, crucial properties for their biological activity.[3][4][5] The length and composition of the PEG linker are critical parameters that can be tuned to optimize the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of action for a PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs generally involves the immobilization of one of the ligands onto a solid support, followed by the sequential addition of the PEG linker and the second ligand. The final PROTAC is then cleaved from the resin.
Figure 2: Workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the solid-phase synthesis of a PROTAC using a PEG linker. These protocols may require optimization based on the specific ligands and linker used.
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
This protocol details the coupling of a carboxylic acid-functionalized pomalidomide (B1683931) derivative to an aminomethylated polystyrene resin.
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized pomalidomide derivative (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
Anhydrous DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.[1]
-
Ligand Coupling: To the swollen resin, add a solution of the carboxylic acid-functionalized pomalidomide derivative, HATU, and DIPEA in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Sequentially wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: PEG Linker Attachment
This protocol describes the coupling of a Boc-protected amine-PEG-bromide linker to the immobilized pomalidomide.
Materials:
-
Pomalidomide-functionalized resin
-
t-Boc-N-amido-PEG-Br (e.g., t-Boc-N-amido-PEG10-Br) (2 eq.)
-
DIPEA (4 eq.)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.[1]
-
Linker Coupling: To the resin, add a solution of the t-Boc-N-amido-PEG-Br and DIPEA in DMF.[1]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: POI Ligand Coupling
This protocol outlines the coupling of a carboxylic acid-functionalized POI ligand to the linker.
Materials:
-
Resin from Protocol 2
-
POI ligand with a carboxylic acid (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Boc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Boc protecting group from the PEG linker.
-
POI Ligand Coupling: To the deprotected resin, add a solution of the POI ligand, HATU, and DIPEA in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 4: Cleavage and Purification
This protocol describes the cleavage of the final PROTAC from the solid support and its subsequent purification.
Materials:
-
PROTAC-bound resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)[1]
-
Cold diethyl ether
-
Acetonitrile/water mixture for HPLC
Procedure:
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Precipitation: Filter the resin and precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude product and decant the ether.
-
Purification: Purify the crude PROTAC by preparative reverse-phase HPLC.
Data Presentation
The efficacy of synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | E3 Ligase | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | CRBN | 4 | 50 | >90 |
| PROTAC B | BRD4 | VHL | 4 | 25 | >95 |
| PROTAC C | BTK | CRBN | 8 | 10 | >98 |
| PROTAC D | PI3K | VHL | 6 | 42 | 85 |
| PROTAC E | mTOR | VHL | 6 | 45 | 90 |
Note: The data in this table is representative and compiled for illustrative purposes. Actual values will vary depending on the specific PROTAC and experimental conditions.[6][7]
Biological Validation: Western Blotting
Western blotting is a common technique used to quantify the degradation of the target protein following treatment with a PROTAC.
Figure 3: Experimental workflow for Western Blot analysis.
Brief Protocol for Western Blotting:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG12-propargyl Click Reaction
Welcome to the technical support center for the Azido-PEG12-propargyl click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols to address low yields in your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Troubleshooting Guide
Low yields in CuAAC reactions can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the most common issues.
| Symptom | Potential Cause | Suggested Solution |
| No or Very Slow Reaction | Inactive Catalyst (Cu(II) form) | Degas all solvents and solutions thoroughly to remove oxygen. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to ensure the presence of the active Cu(I) catalyst.[1][2] Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[2] |
| Poor Reagent Quality | Verify the purity and integrity of your this compound, alkyne substrate, copper source, and reducing agent using analytical methods like NMR or mass spectrometry before starting the reaction.[1][3] Store reagents under the recommended conditions, typically cold and protected from light, and use them promptly after reconstitution.[4] | |
| Steric Hindrance | If bulky functional groups are near the azide (B81097) or alkyne, increase the reaction temperature and/or prolong the reaction time.[2][4] Consider using a longer PEG linker if steric hindrance is suspected to be a major issue.[3] | |
| Suboptimal Stoichiometry | Start with a slight excess (e.g., 1.1-1.5 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1][4] | |
| Low Product Yield with Starting Material Remaining | Inefficient Catalyst System | Use an accelerating ligand to stabilize the Cu(I) catalyst and increase the reaction rate.[2][5] The optimal ligand-to-copper ratio can vary, but a 2:1 to 5:1 ratio is often recommended for bioconjugation.[5] |
| Poor Substrate Solubility | Use a co-solvent system, such as DMSO/H₂O or DMF/H₂O, to ensure all reactants are fully dissolved.[2] The PEG component of this compound generally enhances solubility in polar solvents.[3] | |
| Incorrect pH | The optimal pH for CuAAC reactions is typically between 4 and 12.[6] Ensure your reaction buffer is within this range. | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction that forms diynes.[2] Ensure thorough degassing of solvents and use a stabilizing ligand to minimize this side reaction.[2] |
| Reduction of Azide Group | The azide group can be reduced to an amine, especially in the presence of certain reducing agents like phosphines.[7] If your synthesis involves other reduction steps, choose a milder reagent that is compatible with the azide group.[7] | |
| Difficulty in Product Purification | Residual Copper Catalyst | After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.[1][2] |
| Separation of PEGylated Product | Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents.[3] Consider purification methods like precipitation by adding a non-solvent, dialysis, or size exclusion chromatography for larger molecules.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound click reaction?
Low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are frequently due to the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state by oxygen present in the reaction mixture.[2][3] Other common issues include the degradation or poor quality of reagents, such as the azide, alkyne, or the reducing agent, and suboptimal reaction conditions.[3]
Q2: How can I ensure my copper catalyst is active?
The active catalyst is Cu(I).[2] It can be generated in situ from a Cu(II) source, like copper(II) sulfate (B86663) (CuSO₄), by adding a reducing agent.[6] Sodium ascorbate is a commonly used reducing agent for this purpose and should be prepared as a fresh solution immediately before use to ensure its effectiveness.[1][8] To prevent re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen, it is crucial to degas all solvents and solutions.[1]
Q3: What is the role of a ligand in the click reaction, and do I need one?
While the CuAAC reaction can proceed without a ligand, it is often much slower and less efficient.[5] Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation.[5][9] They also increase the solubility of the copper catalyst and can significantly accelerate the reaction rate.[5] For reactions involving sensitive biomolecules, ligands can also offer protection from damage by reactive oxygen species (ROS).[5] Commonly used ligands include THPTA and BTTAA.[5][10]
Q4: What are the optimal solvent and temperature conditions for a click reaction with a PEGylated azide?
The PEG linker in this compound enhances its solubility in a variety of solvents, often in aqueous mixtures.[3] Co-solvent systems like DMSO/H₂O or DMF/H₂O are commonly used to ensure the solubility of all reactants.[2][11] The reaction is typically performed at room temperature.[2] However, if the reaction is slow due to factors like steric hindrance, the temperature can be increased.[2]
Q5: I am seeing byproducts in my reaction. What could they be and how can I avoid them?
A common byproduct is the result of oxidative homocoupling of the alkyne, known as Glaser coupling.[2] This can be minimized by thoroughly degassing your reaction mixture and using a stabilizing ligand. Another potential side reaction is the reduction of the azide group to an amine, which can occur if strong reducing agents like phosphines are present in your reaction or previous steps.[7]
Q6: I'm having trouble purifying my final PEGylated product. Any suggestions?
The purification of PEGylated compounds can be challenging due to their high solubility in many solvents and their tendency to streak during silica (B1680970) gel chromatography.[3] Alternative purification methods to consider are:
-
Precipitation: Adding a non-solvent can be effective if there is a significant solubility difference between your product and impurities.[3]
-
Dialysis or Size Exclusion Chromatography: These methods are suitable for larger PEGylated molecules like proteins or oligonucleotides.[3]
-
Specialized Chromatography: Techniques like reverse-phase chromatography may provide better separation.
Experimental Protocols
General Protocol for a Trial CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Degassed co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a stock solution of this compound in degassed buffer.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 50 mM stock solution of THPTA in degassed water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the this compound and alkyne-containing molecule. A 1:1.1 to 1:1.5 molar ratio of azide to alkyne is a good starting point.[1]
-
Add the THPTA solution to the reaction mixture. A final concentration that results in a 2:1 to 5:1 ligand-to-copper ratio is often effective.[5]
-
Add the CuSO₄ solution. A catalyst concentration of 1-5 mol% is a common starting point.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5-10 mol% is typically used.[1]
-
-
Reaction and Monitoring:
-
Gently mix the components.
-
Allow the reaction to proceed at room temperature. Reaction times can range from a few hours to overnight.[7]
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, you can quench it by adding a copper chelator like EDTA.
-
Proceed with your chosen purification method (e.g., precipitation, dialysis, or chromatography) to isolate the final product.
-
Visualizations
Caption: Troubleshooting workflow for low-yield this compound click reactions.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidative Damage in Protein CuAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidative damage during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidative damage to proteins during CuAAC reactions?
The primary cause of oxidative damage is the generation of reactive oxygen species (ROS), such as radicals, peroxides, and superoxides.[1][2] This occurs through the interplay of the copper catalyst (Cu(I)/Cu(II)), the reducing agent (commonly sodium ascorbate), and molecular oxygen present in the reaction mixture.[1][2]
Q2: Which amino acid residues are most susceptible to oxidative damage in CuAAC?
Amino acid residues with electron-rich side chains are particularly vulnerable to oxidation. These include:
-
Methionine
-
Cysteine
-
Tyrosine
-
Histidine[1]
Q3: What are the consequences of oxidative damage to my protein?
Oxidative damage can lead to a range of undesirable outcomes, including:
-
Protein aggregation and precipitation: Oxidized proteins can unfold and aggregate, leading to loss of soluble material.
-
Loss of biological activity: Modification of key amino acid residues, especially within active sites, can diminish or completely abolish the protein's function.[3]
-
Peptide bond cleavage: In severe cases, ROS can lead to the fragmentation of the protein backbone.[1]
Q4: How can I detect if my protein has been oxidized during the CuAAC reaction?
Several methods can be used to assess protein oxidation:
-
Mass Spectrometry (MS): LC-MS analysis can identify specific oxidative modifications on amino acid residues, such as the addition of oxygen atoms.[4]
-
Carbonyl Assays: The formation of carbonyl groups on protein side chains is a common marker for oxidative damage and can be quantified using specific ELISA-based kits.[2]
-
Activity Assays: A decrease in the specific activity of an enzyme after the CuAAC reaction can indirectly indicate oxidative damage.
Troubleshooting Guide
Problem 1: My protein precipitates out of solution during or after the CuAAC reaction.
| Potential Cause | Troubleshooting Step |
| Oxidative Damage | Oxidized proteins can aggregate and precipitate. |
| Solution: Implement strategies to minimize ROS generation. This includes using a high-quality copper-chelating ligand (e.g., THPTA) at an optimal ratio to copper (typically 5:1), working under anaerobic conditions, and adding ROS scavengers.[5] | |
| Suboptimal Buffer Conditions | The pH of the reaction buffer may be too close to the protein's isoelectric point (pI), or the ionic strength may be too low, reducing protein solubility.[6] |
| Solution: Ensure the reaction buffer pH is at least one unit away from the protein's pI. Maintain adequate ionic strength by including salts like NaCl (e.g., 150 mM). Consider adding stabilizing excipients such as glycerol (B35011) (5-10%). | |
| High Protein Concentration | Very high concentrations can increase the likelihood of aggregation, especially if the protein is marginally stable. |
| Solution: Perform the reaction at a lower protein concentration. If a high final concentration is required, consider performing the reaction in a larger volume and then concentrating the purified product. | |
| Copper-Induced Aggregation | Free copper ions can sometimes bridge proteins, leading to aggregation. |
| Solution: Ensure a sufficient excess of the chelating ligand is present to sequester all copper ions. |
Problem 2: The efficiency of my CuAAC labeling is low.
| Potential Cause | Troubleshooting Step |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen. |
| Solution: Degas all buffers and reaction components thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh, active solution of the reducing agent (sodium ascorbate) is used.[7] | |
| Degraded Reagents | The azide (B81097) or alkyne functional groups on the protein or labeling reagent may have degraded. Sodium ascorbate (B8700270) solutions are also susceptible to oxidation. |
| Solution: Use high-quality, freshly prepared, or properly stored reagents. Always prepare sodium ascorbate solutions immediately before use.[8] | |
| Inhibitory Buffer Components | Buffers containing chelating agents (e.g., Tris) or thiols (e.g., DTT) can interfere with the copper catalyst. |
| Solution: Use non-interfering buffers such as PBS or HEPES. If reducing agents are necessary for protein stability, they should be removed by dialysis or buffer exchange prior to the CuAAC reaction. | |
| Steric Hindrance | The azide or alkyne group on the protein may be in a sterically hindered location, preventing efficient reaction. |
| Solution: If possible, redesign the protein construct to place the unnatural amino acid in a more accessible location. Increasing the reaction time or the concentration of the labeling reagent may also help. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Ratios for Protein CuAAC
| Component | Typical Concentration | Recommended Ratio/Notes |
| Alkyne/Azide-Protein | 10-100 µM | |
| Azide/Alkyne Labeling Reagent | 100 µM - 1 mM | A 10- to 40-fold molar excess over the protein is a common starting point.[8] |
| CuSO₄ | 50-250 µM | |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A ligand-to-copper ratio of 5:1 is widely recommended to stabilize Cu(I) and protect the protein.[5] |
| Sodium Ascorbate | 1-5 mM | Should be freshly prepared. |
| Aminoguanidine (Optional) | 5 mM | Can be included to scavenge byproducts of ascorbate oxidation.[9] |
Experimental Protocols
Protocol 1: General CuAAC Labeling of Proteins under Aerobic Conditions with Protective Ligands
This protocol is suitable for many proteins and minimizes oxidation through the use of a protective copper ligand.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne- or azide-modified protein (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS, pH 7.4.
-
Prepare a 10 mM stock solution of your azide or alkyne labeling reagent in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
Immediately before use , prepare a 300 mM stock solution of sodium ascorbate in deionized water.[8]
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, combine:
-
50 µL of protein solution (1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of the 20 µM final concentration azide/alkyne labeling reagent.
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.[10]
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Longer incubation times may be necessary for less efficient reactions.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Anaerobic CuAAC for Oxidation-Sensitive Proteins
This protocol is recommended for proteins that are highly susceptible to oxidative damage.
-
Preparation of Anaerobic Buffers:
-
Prepare all buffers (e.g., HEPES, pH 7.2) and deionized water.
-
Degas all solutions thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Transfer the degassed solutions into an anaerobic chamber or glovebox.
-
-
Reagent Preparation (inside the anaerobic chamber):
-
Prepare stock solutions of your protein, labeling reagent, CuSO₄, a suitable ligand (e.g., a water-soluble bis(triazole) ligand), and sodium ascorbate using the degassed buffers/water.
-
-
Reaction Setup (inside the anaerobic chamber):
-
Combine the protein, labeling reagent, ligand, and CuSO₄ in a sealed, airtight vial.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Typical concentrations for an anaerobic reaction might be: 0.5 mM azide, 1 mM alkyne, 125 µM CuSO₄, 250 µM ligand (2:1 ligand to copper), and 125 µM sodium ascorbate.[2]
-
-
Incubation:
-
Incubate the reaction at room temperature for the desired time (anaerobic conditions can significantly accelerate the reaction).[2]
-
-
Purification:
-
Remove the reaction from the anaerobic chamber and proceed immediately with purification as described in Protocol 1 to remove the copper and other small molecules.
-
Visualizations
Caption: Oxidative damage pathway in protein CuAAC reactions.
Caption: Experimental workflow for protein CuAAC with preventative measures.
Caption: Logical flowchart for troubleshooting common CuAAC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing PROTAC Efficacy with Azido-PEG12-propargyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on utilizing Azido-PEG12-propargyl linkers for the optimization of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC? The linker is a critical component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] The length and chemical properties of the linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] this compound is a polyethylene (B3416737) glycol (PEG)-based linker favored for its hydrophilicity, which can improve solubility, and its bifunctional nature (azide and propargyl groups) that allows for easy conjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5][6][7][8]
Q2: How does varying the PEG linker length impact PROTAC efficacy? Linker length is a key parameter to optimize for each specific target and E3 ligase pair.[4][9]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4][10][11]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation potency.[4][11] Systematic variation of the linker length is necessary to find the optimal spatial arrangement that maximizes ternary complex stability and degradation efficiency.[5][12]
Q3: What is the "hook effect" and how does it relate to linker optimization? The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[11][13] This occurs because excessive PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] While primarily concentration-dependent, the linker's properties can influence the stability of the ternary complex and thus modulate the hook effect. A well-optimized linker can promote a more stable ternary complex, potentially widening the optimal concentration window for degradation.
Q4: Besides length, what other linker properties should I consider? Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[4][14][15] PEG linkers like this compound are used to improve solubility and provide flexibility.[6] However, incorporating more rigid elements (e.g., piperazine (B1678402) rings) or altering the linker's atomic composition can enhance conformational stability and modulate cell uptake.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and evaluation of PROTACs using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield During Synthesis (Click Chemistry) | 1. Catalyst Inactivity: Copper(I) catalyst may have oxidized to inactive Copper(II). 2. Impure Reagents: Contaminants in the azide (B81097) or alkyne components can interfere with the reaction. 3. Incorrect Stoichiometry: Suboptimal ratio of reactants. | 1. Use freshly prepared sodium ascorbate (B8700270) solution to ensure a reducing environment for the copper catalyst.[16] 2. Ensure high purity of all starting materials. Purify ligands and the linker if necessary. 3. Perform small-scale test reactions to optimize the stoichiometry of your specific substrates. |
| PROTAC Synthesized, but No Target Degradation | 1. Poor Cell Permeability: The PROTAC molecule may be too large or polar to cross the cell membrane efficiently.[13][17] 2. Inefficient Ternary Complex Formation: The linker length may be suboptimal for your specific POI and E3 ligase pair.[18] 3. Target or E3 Ligase Not Expressed: The cell line used may not express sufficient levels of the target protein or the recruited E3 ligase (e.g., VHL, CRBN). | 1. Evaluate cell permeability using assays like PAMPA. Consider linker modifications to reduce polarity or add features that improve uptake.[13] 2. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG8, PEG16) to identify a more effective linker.[18] Use biophysical assays (SPR, ITC, FRET) to directly measure ternary complex formation.[4][18] 3. Confirm the expression of both the target protein and the intended E3 ligase in your cell model via Western Blot or qPCR.[18] |
| Inconsistent Degradation Results Between Experiments | 1. Cell State Variability: Differences in cell passage number, confluency, or overall health can affect results. 2. PROTAC Instability: The PROTAC may be unstable in the cell culture medium or rapidly metabolized by the cells.[13] | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and ensure consistent seeding densities.[13] 2. Assess the stability of your PROTAC in culture medium over the time course of your experiment using LC-MS.[19] |
| "Hook Effect" Observed at High Concentrations | 1. Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form non-productive binary complexes instead of the desired ternary complex.[13][20] | 1. Perform a full dose-response curve with a wide concentration range (e.g., pM to µM) to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[18] 2. For subsequent experiments, use concentrations at or near the optimal degradation level to avoid the hook effect.[18] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Quantitative Data on Linker Length Optimization
Systematic optimization of the linker length is crucial for maximizing PROTAC efficacy. The following table provides a hypothetical but representative dataset for a series of PROTACs targeting Protein X, where the core this compound linker has been shortened or extended. Efficacy is measured by the DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[21]
| PROTAC Variant | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG8 | Azido-PEG8-propargyl | 32 | 450 | 60 |
| PROTAC-PEG12 | This compound | 44 | 50 | 95 |
| PROTAC-PEG16 | Azido-PEG16-propargyl | 56 | 120 | 85 |
| PROTAC-PEG20 | Azido-PEG20-propargyl | 68 | 300 | 70 |
Data is hypothetical and for illustrative purposes only.
Interpretation: In this example, the PROTAC with the PEG12 linker demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax).[21] This suggests that a linker length of approximately 44 atoms provides the optimal geometry for forming a stable and productive ternary complex between Protein X and the recruited E3 ligase.[10][11] Shorter (PEG8) and longer (PEG16, PEG20) linkers result in reduced degradation efficiency.
Experimental Protocols & Methodologies
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final conjugation step to assemble the PROTAC using an azide-functionalized component and a propargyl-functionalized component with the this compound linker acting as the bridge. This method is highly efficient and offers high yields.[16][22][23]
Reagents and Materials:
-
Azide-functionalized component (e.g., Warhead-N3) (1.0 eq)
-
Propargyl-functionalized component (e.g., Linker-E3 Ligand) (1.0-1.2 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO4·5H2O) (0.1-0.2 eq)
-
Sodium Ascorbate (0.2-0.4 eq), freshly prepared solution in water
-
Solvent: e.g., a mixture of tert-Butanol and water (1:1) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vial, dissolve the Azide-functionalized component and the Propargyl-functionalized component in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO4·5H2O solution.[16] The solution may change color, indicating the formation of the active Cu(I) species.
-
Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final, pure PROTAC molecule.
PROTAC Synthesis and Evaluation Workflow
Caption: A typical workflow for PROTAC synthesis, evaluation, and optimization.
Protocol 2: Western Blotting for Target Protein Degradation
This is the standard method to quantify the level of a target protein in cells after PROTAC treatment.[10][21]
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to attach and reach 70-80% confluency. Treat the cells with a serial dilution of your PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[21]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[21]
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is used to determine if the observed protein degradation is due to specific PROTAC activity or general cytotoxicity.[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilution of your PROTAC as used in the degradation assay for the desired time period (e.g., 24-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability at concentrations that cause degradation may indicate cytotoxicity.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][3]
Caption: Mechanism of PROTAC-induced protein degradation via the UPS.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. benchchem.com [benchchem.com]
- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Technical Support Center: Purification of Azido-PEG12-propargyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of Azido-PEG12-propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is their purification critical?
This compound is a heterobifunctional linker featuring an azide (B81097) group at one end, a propargyl group at the other, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules through "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). Purification is essential to remove unreacted starting materials, excess reagents, catalysts (such as copper), and any side-products generated during the conjugation reaction.[1] A highly pure conjugate is crucial for ensuring the reproducibility of experiments, obtaining accurate analytical data, and for the safety and efficacy of therapeutic applications.
Q2: What are the common impurities encountered during the synthesis of these conjugates?
The primary challenges in purification arise from the heterogeneity of the reaction mixture.[1] Common impurities include:
-
Unreacted this compound linker.
-
Unreacted starting molecules (the molecules being conjugated).
-
Homodimers of the starting molecules.
-
Side-products from undesired reactions.
-
Residual catalysts (e.g., copper) and ligands from CuAAC reactions.[1]
-
Solvents and other reagents used in the reaction.
Q3: Which purification techniques are most effective for this compound conjugates?
The choice of purification method depends on the scale of the reaction, the properties of the conjugate, and the desired final purity.[] Commonly used techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating the conjugate from non-polar and closely related impurities based on hydrophobicity.[1]
-
Size-Exclusion Chromatography (SEC): Useful for separating the conjugate from smaller molecules like unreacted linkers and reagents based on size.[1][]
-
Gel Filtration Chromatography: A form of SEC, effective for removing small molecules and for buffer exchange.[]
-
Dialysis: Can be used to remove low-molecular-weight impurities but is often less efficient than chromatography.[]
Q4: How can I assess the purity of the final purified conjugate?
A combination of analytical methods is recommended for an accurate assessment of purity:[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity of the desired conjugate by providing its mass-to-charge ratio and to identify any impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run, typically using a C18 column with a water/acetonitrile gradient, can provide a chromatogram showing the purity of the sample as a percentage of the main peak area.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and identify impurities if they are present in sufficient quantities.
Q5: What are the recommended storage and handling conditions for this compound linkers and conjugates?
To ensure stability and prevent degradation, it is recommended to store this compound linkers and their conjugates at –20°C in a sealed, light- and moisture-protected container.[3][4][5] When handling, it is advisable to use anhydrous solvents like DMF or DMSO and to avoid prolonged exposure to moisture.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Incomplete conjugation reaction. | Optimize reaction conditions such as temperature, time, and catalyst concentration. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.[1] |
| Product loss during extraction or work-up. | Minimize the number of extraction steps. Ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer if it is ionizable.[1] | |
| Co-elution of Product with Starting Material | Similar polarity of the product and starting material. | Modify the HPLC gradient to improve resolution; a shallower gradient can often separate closely eluting peaks. Consider an orthogonal purification method like SEC if there is a significant size difference.[1] |
| Presence of Di-PEGylated or Other Side-Products | Incorrect stoichiometry of reactants. | Optimize the ratio of reactants to favor the desired mono-conjugation. Utilize a high-resolution purification technique like preparative HPLC with a shallow gradient.[1] |
| Product Degradation During Purification | Instability of the conjugate under purification conditions. | Perform purification steps at lower temperatures. Use buffers at a pH where the conjugate is most stable.[1] |
| Poor Recovery from Chromatography Column | Inappropriate stationary or mobile phase. | Ensure the chosen column and solvents are suitable for the polarity of your conjugate. If using RP-HPLC, you might consider normal-phase or hydrophobic interaction chromatography (HIC). Check for potential irreversible binding to the column material.[1] |
| Residual Copper Catalyst Contamination (from CuAAC) | Incomplete removal during work-up. | Use a copper chelating agent during the work-up process or pass the reaction mixture through a specialized resin designed to scavenge copper.[1] |
Experimental Protocols
Detailed Protocol for Purification by Preparative RP-HPLC
This protocol outlines a general procedure for the purification of an this compound conjugate from a crude reaction mixture.
1. Sample Preparation:
- Following the conjugation reaction, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).[1]
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
2. Method Development on Analytical HPLC:
- Develop a suitable gradient method on an analytical RP-HPLC system, typically with a C18 column.[1]
- A common mobile phase system is Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, and Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[1]
- Run a scout gradient (e.g., 5-95% B over 20 minutes) to determine the retention times of your product and impurities.[1]
- Optimize the gradient to achieve baseline separation of the desired product peak from impurities.
3. Preparative HPLC Purification:
- Equilibrate the preparative HPLC column with the initial mobile phase conditions.
- Inject the filtered, dissolved crude product onto the column.
- Run the optimized gradient from the analytical method, adjusting the flow rate for the larger column dimensions.[1]
4. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.[1]
- Analyze the collected fractions using analytical LC-MS to confirm the presence and purity of the desired product in each fraction.[1]
5. Product Isolation:
- Pool the fractions containing the pure product.
- Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.[1]
- Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for relevant linkers.
| Compound | Molecular Weight ( g/mol ) | Purity | CAS Number |
| This compound | 609.71 | >95% | 2264091-72-5[6] |
| Azido-PEG12-acid | 643.72 | 99.81% | 2152679-71-3[7] |
| Azido-PEG12-NHS ester | 740.8 | >90% - 98% | 2363756-50-5[5][8] |
| Azido-PEG12-amine | 614.7 | 98% | 2803478-25-1[9] |
| Propargyl-PEG12-acid | - | - | - |
Visualizations
Caption: Workflow for the purification of this compound conjugates.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 3. Azido-PEG12-NHS ester | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 4. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 5. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Azido-PEG12-amine, 2803478-25-1 | BroadPharm [broadpharm.com]
Technical Support Center: Challenges in Purifying PEGylated Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with purifying PEGylated bioconjugates. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to find solutions to common issues encountered during your experiments.
Troubleshooting Guides
This section provides a question-and-answer style guide to directly address specific problems you may encounter during the purification of PEGylated bioconjugates using common chromatography techniques.
Size Exclusion Chromatography (SEC)
Issue: Poor separation between the PEGylated conjugate and unreacted PEG.
-
Possible Cause: The column's pore size or length may not be optimal for the size difference between your conjugate and the free PEG. A slow flow rate can sometimes improve resolution.[1]
-
Recommended Solution:
Issue: Low recovery of the PEGylated product.
-
Possible Cause: Your PEGylated protein may be interacting non-specifically with the stationary phase of the column.[1] This is a known challenge with PEGylated proteins, which can lead to lower recovery, poor peak shape, and tailing.[2]
-
Recommended Solution:
-
Add modifiers to your mobile phase to reduce non-specific binding. Arginine (e.g., 200 mM) is a common additive that can improve recovery and peak shape.[3]
-
Consider using a column with a different stationary phase chemistry that is less prone to interacting with your bioconjugate.
-
Issue: The PEGylated product appears aggregated after purification.
-
Possible Cause: High pressure during the SEC run or inappropriate buffer conditions can induce aggregation.[1] The PEGylation process itself can sometimes alter the stability of the molecule, making it more prone to aggregation.[1]
-
Recommended Solution:
Ion Exchange Chromatography (IEX)
Issue: Poor separation of PEGylated species (e.g., mono-PEGylated vs. di-PEGylated).
-
Possible Cause: The charge difference between the different PEGylated forms may be insufficient for good separation. The shielding of surface charges by the PEG chains can diminish the effectiveness of IEX, especially for higher degrees of PEGylation.[][5]
-
Recommended Solution:
-
Optimize the pH of the mobile phase. A pH closer to the isoelectric point (pI) of the conjugates can sometimes enhance charge differences.
-
Use a shallower salt gradient during elution to improve the resolution of closely eluting species.[6]
-
Consider a different IEX resin with higher resolution capabilities.
-
Issue: Low recovery of the PEGylated conjugate.
-
Possible Cause: The conjugate may be binding too strongly to the column, or it may be precipitating on the column under the buffer conditions used.
-
Recommended Solution:
-
Adjust the elution conditions by increasing the salt concentration or changing the pH to ensure complete elution.
-
If precipitation is suspected, check the solubility of your conjugate in the binding and elution buffers and adjust accordingly. Adding stabilizing excipients might be necessary.
-
Issue: Unreacted native protein co-elutes with the PEGylated product.
-
Possible Cause: The change in charge upon PEGylation may not be significant enough to allow for baseline separation from the native protein.
-
Recommended Solution:
-
Optimize the salt gradient and pH to maximize the separation between the native and PEGylated forms.
-
Consider using a multi-step purification strategy, combining IEX with another technique like SEC or HIC for orthogonal separation.[]
-
Hydrophobic Interaction Chromatography (HIC)
Issue: Poor resolution between PEGylated species.
-
Possible Cause: HIC has been reported to have relatively low capacity and poor resolution between adjacent peaks for PEGylated proteins.[] The hydrophobicity differences between species may be minimal.
-
Recommended Solution:
-
Screen different HIC resins with varying levels of hydrophobicity to find one that provides better selectivity for your conjugate.
-
Optimize the salt concentration in the binding buffer and the gradient of the eluting salt. Different salt types (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can also affect selectivity.
-
Consider using monolithic columns, which have been shown to offer better resolution for PEGylated proteins in HIC.[7]
-
Issue: Low product recovery.
-
Possible Cause: The PEGylated conjugate may be binding irreversibly to the column due to strong hydrophobic interactions.
-
Recommended Solution:
-
Use a less hydrophobic resin.
-
Decrease the salt concentration in the binding buffer to reduce the strength of the initial interaction.
-
Add organic modifiers or detergents to the elution buffer to facilitate the release of the protein.
-
Issue: Aggregation of the PEGylated product during purification.
-
Possible Cause: The high salt concentrations used in HIC can sometimes promote protein aggregation. Strong hydrophobic interactions between the protein and the resin can also lead to unfolding and aggregation.[8]
-
Recommended Solution:
-
Screen for the lowest salt concentration that still allows for binding to the column.
-
Add stabilizing excipients to the buffers.
-
Perform the purification at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: Why is purifying PEGylated bioconjugates so challenging?
A1: The PEGylation reaction often results in a complex mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, and multi-PEGylated species).[] Furthermore, positional isomers (where PEG is attached at different sites on the protein) can also be formed.[] These different species can have very similar physicochemical properties, making their separation difficult.[5]
Q2: Which chromatography method is best for purifying my PEGylated bioconjugate?
A2: The optimal method depends on the specific properties of your bioconjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and for separating species with significant size differences.[]
-
Ion Exchange Chromatography (IEX) separates based on charge and is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[][9]
-
Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity and can be a useful orthogonal technique, though it can present challenges with resolution and recovery for PEGylated proteins.[] Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve high purity.
Q3: How can I prevent my PEGylated protein from aggregating during purification?
A3: Aggregation is a common issue. To mitigate it:
-
Optimize buffer conditions such as pH and ionic strength to maintain the stability of your conjugate.[1]
-
Work at lower temperatures (e.g., 4°C).[1]
-
Add stabilizing excipients to your buffers, such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20).[9]
-
Avoid high protein concentrations during purification steps.[10]
-
For SEC, reduce the flow rate to minimize pressure-induced aggregation.[1]
Q4: How do I remove unreacted PEG from my sample?
A4: Size-based separation methods are most effective for removing unreacted PEG.
-
Size Exclusion Chromatography (SEC) is a common and effective method.[]
-
Dialysis or Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane can also be used, especially for larger scale preparations.
Q5: How can I analyze the purity and composition of my final PEGylated product?
A5: A combination of analytical techniques is typically used:
-
SDS-PAGE: To visualize the different PEGylated species and assess purity.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of aggregate and different PEGylated forms.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of PEGylation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different species.
Data Presentation
Table 1: Comparison of Purification Efficiencies for PEGylated Bioconjugates
| Bioconjugate | Purification Method | Purity | Yield | Reference |
| PEGylated Bovine Serum Albumin (BSA) | Anion Exchange Chromatography | >90% | Not Reported | [] |
| Mono-PEGylated Ribonuclease A | Hydrophobic Interaction Chromatography (HIC) | 97% | ~85% | [7] |
| 20 kDa PEGylated Human Serum Albumin (HSA) | Aqueous Two-Phase Separation (ATPS) | >99% | 50% | [11] |
| 40 kDa PEGylated Human Serum Albumin (HSA) | Aqueous Two-Phase Separation (ATPS) | >99% | 58% | [11] |
Experimental Protocols
Detailed Methodology for Size Exclusion Chromatography (SEC) Purification
This protocol provides a general framework for separating a PEGylated antibody from unreacted PEG and smaller impurities.
-
Materials:
-
SEC column with an appropriate molecular weight fractionation range (e.g., for a 20 kDa PEGylated antibody, a column suitable for separating proteins in the 10-300 kDa range).
-
HPLC or FPLC system.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed. Consider adding 200 mM Arginine to improve recovery.
-
PEGylated antibody reaction mixture.
-
0.22 µm syringe filters.
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved on the UV detector (280 nm).
-
Sample Preparation: Centrifuge the PEGylated antibody reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject a small volume of the prepared sample onto the column. The injection volume should typically not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated antibody will elute first, followed by the unreacted native antibody (if present), and finally the smaller unreacted PEG.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity of the PEGylated antibody.
-
Pooling: Pool the fractions containing the purified PEGylated antibody.
-
Detailed Methodology for Ion Exchange Chromatography (IEX) Purification
This protocol outlines a general procedure for separating different PEGylated species of a protein using cation exchange chromatography.
-
Materials:
-
Cation exchange column (e.g., SP Sepharose).
-
HPLC or FPLC system.
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0.
-
PEGylated protein reaction mixture, dialyzed against Binding Buffer.
-
-
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH of the eluate match that of the buffer.
-
Sample Loading: Load the dialyzed PEGylated protein sample onto the column at a low flow rate.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound material has been washed through.
-
Elution: Elute the bound proteins using a linear salt gradient, typically from 0% to 100% Elution Buffer over 10-20 column volumes.[6] Species with a lower degree of PEGylation (and thus a higher positive charge) will elute at a higher salt concentration.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the desired PEGylated species.
-
Pooling: Pool the fractions containing the purified product.
-
Detailed Methodology for Hydrophobic Interaction Chromatography (HIC) Purification
This protocol provides a general method for separating PEGylated protein isomers using HIC.
-
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Octyl Sepharose).
-
HPLC or FPLC system.
-
Binding Buffer (Buffer A): e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Elution Buffer (Buffer B): e.g., 50 mM sodium phosphate, pH 7.0.
-
PEGylated protein sample.
-
-
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Preparation: Add ammonium sulfate to the PEGylated protein sample to a final concentration matching the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer to remove any unbound components.
-
Elution: Elute the bound proteins with a decreasing linear salt gradient, from 100% to 0% Binding Buffer (i.e., transitioning to 100% Elution Buffer) over 10-20 column volumes. More hydrophobic species will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the collected fractions by appropriate methods (e.g., RP-HPLC, SDS-PAGE) to identify the desired isomers.
-
Pooling: Pool the relevant fractions.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of PEGylated bioconjugates.
Caption: Troubleshooting logic for low recovery of PEGylated bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
avoiding side reactions in bioconjugation with Azido-PEG12-propargyl
Welcome to the technical support center for bioconjugation using Azido-PEG12-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer solutions to challenges encountered during experimental procedures. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your bioconjugation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during bioconjugation with this compound, which participates in azide-alkyne cycloaddition reactions. The two main types are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: I am observing low or no yield in my CuAAC reaction. What are the common causes?
A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] This is often the primary reason for reaction failure. Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), and that solutions have been properly degassed.
-
Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded.[1] It is crucial to use high-purity reagents and store them under appropriate conditions. Azides, in particular, can be unstable.
-
Steric Hindrance: The azide or alkyne functional groups on your biomolecule or the this compound linker may be sterically hindered, which can significantly slow down or prevent the reaction.[1][2]
-
Copper Chelating Substrates: Your biomolecule or buffer components may chelate the copper catalyst, rendering it unavailable for the reaction.[1]
-
Inappropriate Reaction Conditions: The choice of solvent, pH, temperature, and concentration of reactants can all impact the reaction yield.[1]
Q2: My biomolecule appears to be damaged or aggregated after the CuAAC reaction. How can I prevent this?
A2: This is a common issue caused by copper-mediated oxidative damage. The Cu(I)/Cu(II) redox cycle, in the presence of oxygen and a reducing agent, can generate reactive oxygen species (ROS) that damage sensitive amino acid residues (like cysteine, methionine, and histidine) or cleave the peptide backbone.[1][3][4]
-
Use a Copper-Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) oxidation state, increase the reaction rate, and protect biomolecules from oxidative damage.[1][5][6]
-
Degas All Solutions: Thoroughly degassing all buffers and reagent solutions is critical to remove dissolved oxygen and minimize ROS formation.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible to reduce the exposure of the biomolecule to the copper catalyst.
Q3: I am seeing an unexpected byproduct in my alkyne-containing sample. What could it be?
A3: A common side reaction for terminal alkynes is oxidative homocoupling, also known as Glaser coupling.[1] This occurs when two alkyne molecules couple in the presence of Cu(II) and oxygen to form a diyne. To minimize this, ensure your reaction conditions are anaerobic and that you have an adequate amount of reducing agent to keep the copper in the Cu(I) state.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q4: My SPAAC reaction is very slow or incomplete. How can I increase the reaction rate?
A4: While SPAAC avoids the cytotoxicity of a copper catalyst, its kinetics are generally slower than CuAAC.[7][8][9] Several factors influence the reaction rate:
-
Reactant Concentration: Increasing the concentration of the azide and the strained alkyne will increase the reaction rate.[10]
-
Temperature: If your biomolecule is stable at higher temperatures, increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[8]
-
Choice of Strained Alkyne: The structure of the cyclooctyne (B158145) has a significant impact on reactivity. Derivatives like DBCO (dibenzocyclooctyne) are commonly used. Some newer derivatives may offer faster kinetics.[11][12]
-
Buffer and pH: The reaction rate can be influenced by the buffer system and pH. For example, reactions in HEPES buffer are often faster than in PBS.[7][9]
Q5: Are there any side reactions to be aware of in SPAAC?
A5: SPAAC is known for its high bioorthogonality, meaning the azide and strained alkyne groups are highly selective for each other and generally do not participate in side reactions with biological functional groups.[13][] However, the stability of the strained alkyne itself can be a concern. Highly strained cyclooctynes can be prone to decomposition over time, so it is important to use freshly prepared or properly stored reagents.[8][11]
General Bioconjugation Issues
Q6: My this compound linker is functionalized with an NHS ester for attachment to my protein, but the labeling efficiency is low. What is the problem?
A6: NHS (N-hydroxysuccinimide) esters are prone to hydrolysis in aqueous solutions, especially at neutral to basic pH.[15][16][] The rate of hydrolysis competes with the desired reaction with primary amines (e.g., lysine (B10760008) residues).
-
Control the pH: The optimal pH for NHS ester coupling is typically between 7.2 and 8.5.[16][] At higher pH, hydrolysis becomes very rapid.[15][16]
-
Use Fresh Reagents: Prepare solutions of the NHS ester-functionalized linker immediately before use.
-
Avoid Amine-Containing Buffers: Buffers like Tris contain primary amines and will compete with your biomolecule for reaction with the NHS ester.[15] Phosphate (B84403), bicarbonate, or HEPES buffers are recommended.[15][16]
Q7: I am using a maleimide-functionalized linker to attach to a cysteine residue, but I am observing off-target labeling and instability. Why is this happening?
A7: Maleimides can have two main side reactions:
-
Reaction with Amines: While highly selective for thiols at pH 6.5-7.5, maleimides can react with amines (lysine residues) at pH values above 7.5.[18][19]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide (B117702) and a thiol is potentially reversible, especially in the presence of other thiols like glutathione (B108866) in vivo. This can lead to the transfer of the payload to other molecules.[18][19] Inducing hydrolysis of the thiosuccinimide ring by treating the conjugate at a slightly basic pH (8.5-9.0) after the initial conjugation can lead to a more stable product.[18]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your bioconjugation reactions.
Table 1: Influence of pH on NHS Ester Hydrolysis Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[16] |
| 8.6 | 4 | 10 minutes[16] |
| 7.0 | Ambient | ~7 hours[20] |
| 9.0 | Ambient | Minutes[20] |
Table 2: Comparison of SPAAC Second-Order Rate Constants for DBCO Derivatives in Different Buffers
| Buffer (pH) | Reactants | Rate Constant (M⁻¹s⁻¹) |
| PBS (pH 7) | Sulfo DBCO-amine + Model Azides | 0.32–0.85[7][9] |
| HEPES (pH 7) | Sulfo DBCO-amine + Model Azides | 0.55–1.22[7][9] |
| DMEM | Sulfo DBCO-amine + Model Azides | 0.59–0.97[7][9] |
| RPMI | Sulfo DBCO-amine + Model Azides | 0.27–0.77[7][9] |
Note: The rate constants are dependent on the specific azide used. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol provides a general workflow for conjugating an azide-functionalized biomolecule with an alkyne-containing molecule, such as a derivative of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing biomolecule in a suitable, amine-free buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM in water).
-
Prepare a stock solution of a copper-stabilizing ligand, such as THPTA (e.g., 50 mM in water).
-
Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).
-
-
Degassing:
-
Thoroughly degas all stock solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by using several cycles of vacuum and inert gas backfill.
-
-
Reaction Setup (perform under an inert atmosphere if possible):
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the this compound. A slight molar excess of the smaller PEG reagent (e.g., 1.2 equivalents) is often used.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 ratio of copper to ligand is common.[5]
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[5]
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary depending on the specific reactants.
-
Gently mix the reaction mixture during incubation.
-
-
Analysis and Purification:
-
Monitor the reaction progress using appropriate analytical techniques, such as SDS-PAGE, HPLC, or mass spectrometry.
-
Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst. This can be achieved by methods such as size-exclusion chromatography, dialysis, or by using a copper-chelating resin.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation
This protocol outlines a general method for conjugating an azide-functionalized biomolecule with a strained alkyne (e.g., DBCO)-functionalized molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing biomolecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer does not contain sodium azide as a preservative, as this will compete in the reaction.[10]
-
Prepare a stock solution of the strained alkyne-PEG linker in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized biomolecule.
-
Add the strained alkyne-PEG linker to the biomolecule solution. A 2- to 5-fold molar excess of the alkyne reagent is typically recommended to drive the reaction.[8]
-
-
Reaction Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C). Reaction times can range from 1 to 24 hours, depending on the reactants and their concentrations.[8]
-
Gentle mixing during incubation is recommended.
-
-
Analysis and Purification:
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
After completion, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted strained alkyne-PEG linker.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting bioconjugation reactions.
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth support for selecting the optimal copper catalyst and ligand for your CuAAC "click" chemistry reactions and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst and the ligand in a CuAAC reaction?
A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[1][2]
-
Copper(I) Catalyst: The catalytically active species is copper in the +1 oxidation state (Cu(I)). It dramatically accelerates the reaction rate by factors of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[3] The most common method for generating Cu(I) in situ is by reducing a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[4][5]
-
Ligand: Ligands are crucial for a successful CuAAC reaction for several reasons. They stabilize the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state or disproportionation into Cu(0) and Cu(II).[6][7][8] Ligands also increase the catalyst's solubility, especially in aqueous buffers, and can significantly accelerate the reaction rate.[8] In bioconjugation, ligands can also protect sensitive molecules from damage caused by reactive oxygen species (ROS) that may be generated during the reaction.[8]
Q2: What are the most common copper sources for CuAAC reactions?
A2: The choice of copper source depends on the reaction solvent, substrate sensitivity, and desired conditions. The most convenient and widely used method involves generating the active Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.[4] Simple Cu(I) salts like CuI or CuBr can also be used but may suffer from instability and poor solubility.[7]
Q3: Which are the most common ligands for CuAAC, and how do they differ?
A3: The most prevalent ligands are nitrogen-based, particularly tris-triazolylmethylamine derivatives.[8] The choice of ligand is critical and depends on the solvent system and application.
-
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): One of the first and most widely used ligands. It is highly effective but has poor water solubility, making it ideal for reactions in organic solvents.[9][10]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it excellent for bioconjugation reactions in purely aqueous buffers without the need for organic co-solvents.[9][11] It is known to protect biomolecules from oxidative damage.[12]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand that often provides the highest reaction rates and is highly biocompatible, suppressing cytotoxicity.[8][9][13]
Other ligands like N-heterocyclic carbenes (NHCs) can be highly effective, especially for sterically hindered substrates.[8]
Data Presentation: Catalyst and Ligand Comparison
Table 1: Comparison of Common Copper Sources for CuAAC
| Copper Source System | Catalyst Loading (mol%) | Common Solvents | Key Advantages | Key Disadvantages |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Water, Cyrene™, Aqueous Buffers | Robust, popular, suitable for aqueous conditions, inexpensive.[1][2] | Requires a reducing agent; potential for side reactions if not controlled.[14] |
| CuI | 1 | Cyrene™, Organic Solvents | High yield in some organic systems.[1] | Prone to oxidation, poor solubility in many solvents.[7] |
| CuBr | 0.5 | Neat (solvent-free) | Can be used without a solvent. | Often results in low yield without a suitable ligand.[2] |
| Cu₂O | Not Specified | Water | Can provide high yields at room temperature.[1] | Performance can be variable. |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 - 0.5 | Neat, Acetonitrile | Extremely high efficiency, very low catalyst loading possible.[2] | Requires synthesis of the complex catalyst; may require inert atmosphere.[2] |
Table 2: Properties of Common Tris-triazolylmethylamine Ligands
| Ligand | Water Solubility | Biocompatibility | Reaction Kinetics | Best For |
| TBTA | Low | Low | Very High | Organic Synthesis.[10] |
| THPTA | High | Moderate | Moderate | Aqueous bioconjugation, general-purpose aqueous synthesis.[10][11][15] |
| BTTAA | Moderate | Very High | Very High | In vivo and in vitro applications, cell surface labeling, when highest rates are needed.[10][12] |
| BTTES | High | Very High | High | In vivo and in vitro applications requiring high water solubility.[10][12] |
Visual Guides and Workflows
Caption: The catalytic cycle of the CuAAC reaction.
Caption: A troubleshooting workflow for low yield in CuAAC reactions.
Caption: A decision guide for selecting the appropriate CuAAC ligand.
Troubleshooting Guide
Q: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A: Low yields can stem from several factors:
-
Oxidation of the Cu(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, often due to oxygen in the reaction mixture.[16]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[16]
-
-
Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit its activity.[4][16]
-
Solution: Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[4][16]
-
-
Poor Ligand Choice or Concentration: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[17]
-
Solution: For aqueous reactions, use a water-soluble ligand like THPTA or BTTAA.[17] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[18] A 5:1 ratio is often recommended for bioconjugation to protect sensitive substrates.[8] It is best to pre-mix the copper salt and ligand before adding them to the reaction.[19]
-
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction down.[16][17]
-
Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature.[17]
-
-
Impure Reagents: Impurities in your azide, alkyne, or solvents can significantly inhibit the reaction.
-
Solution: Use high-purity reagents and solvents.[17] If you suspect impurities, consider purifying your starting materials.
-
Q: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A: A common side reaction is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene byproduct.[16] This is especially common when the reaction is exposed to oxygen.[16]
-
Solution: Maintaining an inert atmosphere and using an antioxidant like sodium ascorbate can effectively suppress this side reaction.[16] In bioconjugation, byproducts from the degradation of ascorbate can sometimes react with protein side chains; adding aminoguanidine (B1677879) can help prevent this.[4]
Q: My reaction mixture forms a precipitate. What could it be?
A: Precipitate formation can occur for several reasons. In phosphate buffers, copper-phosphate complexes can become insoluble.[4]
-
Solution: This can often be avoided if the copper source is pre-mixed with the ligand before being added to the buffer.[4] A precipitate could also be your product if it is insoluble in the reaction solvent, or it could be a sign of catalyst decomposition.
Experimental Protocols
General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is a general starting point and may require optimization for your specific substrates and application.
1. Prepare Stock Solutions:
-
Azide-containing molecule: Prepare in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Alkyne-containing molecule: Prepare in DMSO or the same buffer as the azide.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (e.g., THPTA or BTTAA): 50 mM in deionized water.[17]
-
Sodium Ascorbate: 100 mM in deionized water. This solution must be prepared fresh immediately before use. [17]
2. Reaction Setup:
-
In a microcentrifuge tube, combine your azide and alkyne substrates to their desired final concentrations. A slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[17] Add buffer to reach the final reaction volume minus the volume of the catalyst and ascorbate solutions.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[8]
-
Example for a 500 µL final reaction volume: Mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[8]
-
-
Add the catalyst/ligand premix to the reaction tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a 5 mM final concentration).[8]
3. Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from a few minutes to several hours, depending on the substrates and concentrations.[17] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or fluorescence if using a fluorogenic azide).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BTTAA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Support Center: Troubleshooting Aggregation of Antibody-Drug Conjugates with PEG Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) that utilize polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common problems related to ADC aggregation in a question-and-answer format, offering systematic approaches to identify and resolve these issues.
Q1: My ADC with a PEG linker is showing signs of aggregation (e.g., turbidity, precipitation, or high molecular weight species in SEC). What are the primary causes?
A1: Aggregation of ADCs with PEG linkers can stem from several factors, often related to the physicochemical properties of the ADC components and the formulation conditions.[1][2] Key contributors include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are highly hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[3][4] While PEG linkers are intended to increase hydrophilicity, their effect may be insufficient if the payload is extremely hydrophobic or if the drug-to-antibody ratio (DAR) is high.[4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the likelihood of aggregation, as more hydrophobic drug molecules are present on the antibody surface.[1][5] Clinical data suggests that ADCs with very high DARs (e.g., over 6) tend to clear quickly from circulation due to hydrophobicity-driven aggregation.[6]
-
Unfavorable Buffer Conditions: The formulation buffer plays a critical role in ADC stability.[3]
-
Conjugation Process Conditions:
-
Solvents: The use of organic co-solvents to dissolve hydrophobic payloads during conjugation can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[3]
-
Temperature and Shear Stress: Elevated temperatures and vigorous mixing during the conjugation process can induce protein unfolding and aggregation.[1]
-
-
Storage and Handling: Improper storage conditions, such as freeze-thaw cycles or exposure to light, can destabilize the ADC and induce aggregation.[1][7]
Q2: How can I systematically troubleshoot the aggregation of my PEGylated ADC?
A2: A systematic approach is crucial for identifying the root cause of aggregation. The following workflow can guide your troubleshooting efforts:
Caption: A workflow for troubleshooting ADC aggregation.
Step 1: Characterize the Aggregates
-
Use analytical techniques like Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Multi-Angle Light Scattering (MALS) to quantify the extent of aggregation and determine the size and nature of the aggregates (e.g., soluble dimers vs. large insoluble precipitates).[1]
Step 2: Evaluate Payload and Linker Properties
-
Payload Hydrophobicity: If using a highly hydrophobic payload, consider if a more hydrophilic alternative is available.[8]
-
PEG Linker Length: The length of the PEG linker can be critical. While longer PEG chains can improve solubility, there is a trade-off with potential impacts on potency.[5] Consider screening different PEG linker lengths.
Step 3: Optimize the Drug-to-Antibody Ratio (DAR)
-
A lower DAR generally reduces the propensity for aggregation.[1] Perform conjugation reactions to achieve a range of DAR values and assess their impact on aggregation. An optimal balance between potency and stability is often found with DAR values between 2 and 4.[6]
Step 4: Screen Formulation Buffers
-
pH Screening: Evaluate a range of buffer pH values to identify a pH that is sufficiently far from the ADC's pI.
-
Excipient Screening: Test the effect of various stabilizing excipients, such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80), on reducing aggregation.
Step 5: Optimize Conjugation and Purification Processes
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the payload-linker.
-
Temperature: Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize thermal stress.[9]
-
Purification: Employ purification methods that effectively remove aggregates, such as preparative SEC or Hydrophobic Interaction Chromatography (HIC).
Step 6: Evaluate Storage and Handling Conditions
-
Assess the impact of storage temperature, freeze-thaw cycles, and light exposure on ADC stability.[1][7] Lyophilization in the presence of appropriate cryoprotectants can be a suitable long-term storage strategy.
Frequently Asked Questions (FAQs)
Q1: Can the PEG linker itself cause aggregation?
A1: While PEG linkers are primarily used to increase hydrophilicity and reduce aggregation, their impact can be complex. In some cases, the addition of a PEG spacer to a less hydrophobic payload-linker has been observed to increase aggregation.[10] The specific properties of the antibody, payload, and the overall architecture of the ADC can influence the effect of the PEG linker.[10]
Q2: What is the impact of the drug-to-antibody ratio (DAR) on aggregation?
A2: A higher DAR generally leads to increased aggregation.[1][5] This is because a greater number of (often hydrophobic) drug-linker moieties on the antibody surface increases the likelihood of intermolecular hydrophobic interactions.[3] Finding an optimal DAR is a critical aspect of ADC development to balance therapeutic efficacy with stability.[6]
Q3: How do I choose the right buffer to prevent aggregation?
A3: The ideal buffer will maintain a pH that is significantly different from the ADC's isoelectric point (pI) to ensure sufficient electrostatic repulsion between molecules.[3] Additionally, the inclusion of stabilizing excipients can further mitigate aggregation. A systematic screening of different buffer systems and excipients is recommended.
Q4: What are the best analytical techniques to monitor ADC aggregation?
A4: A combination of orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation:[1]
-
Size-Exclusion Chromatography (SEC): This is the most common method for quantifying the levels of monomers, dimers, and higher-order aggregates.[1][11]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the hydrodynamic radius of particles in solution.[12][13]
-
Differential Scanning Fluorimetry (DSF): DSF measures the thermal stability of an ADC by monitoring its unfolding temperature (Tm). A lower Tm can indicate a less stable protein that is more prone to aggregation.[14][15]
Quantitative Data Summary
Table 1: Effect of DAR on ADC Aggregation
| ADC Construct | Average DAR | % High Molecular Weight Species (Aggregates) | Reference |
| ADC-1 | 2 | 2-5% | [7] |
| ADC-1 | 3.5 | 2-5% | [7] |
| ADC-1 | 6 | >27% | [7] |
| MMAE-ADC | 2 | No aggregation | [10] |
| MMAE-ADC (in PBS) | 2 | 4.1% (after 6 days at RT) | [10] |
| MMAE-ADC (in stabilizing buffer) | 2 | 2.3% (after 6 days at RT) | [10] |
Table 2: Influence of Formulation Buffer on ADC Stability
| ADC | Buffer | pH | Aggregation Outcome | Reference |
| Doxorubicin-ADC | PBS | 7.4 | 20% precipitation after 48h at RT | [10] |
| Doxorubicin-ADC | ADC-stabilizing PBS | 7.4 | Reduced precipitation compared to PBS | [10] |
| Bispecific Antibody | Histidine + Glutamate | 5.0 | Enhanced colloidal stability | [16] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[11]
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[17]
-
Mobile Phase: 150 mM Phosphate Buffered Saline (PBS), pH 7.4[17][18]
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the PBS mobile phase and filter it through a 0.22 µm membrane. Degas the mobile phase using sonication or vacuum.[18]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[18]
-
Sample Preparation: Adjust the ADC sample concentration to approximately 1 mg/mL with the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.[18][19]
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.[18]
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the hydrodynamic radius and assess the polydispersity of the ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvettes
-
ADC sample
-
Filtration device (0.22 µm syringe filter)[13]
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). It is crucial to filter the sample immediately before analysis to remove dust and other extraneous particles.[13]
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including the sample viscosity and refractive index of the dispersant, and the measurement temperature.
-
Measurement: Pipette the filtered sample into a clean cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will collect data on the intensity fluctuations of scattered light.
-
Data Analysis: The software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered monodisperse. An increase in the average particle size or PDI over time can indicate aggregation.
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Objective: To determine the melting temperature (Tm) of the ADC, which is an indicator of its conformational stability.
Materials:
-
Real-time PCR instrument or a dedicated DSF instrument[20]
-
96-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)[14]
-
ADC sample
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange in the assay buffer).
-
Sample Preparation: In a 96-well plate, prepare the reaction mixtures containing the ADC at a final concentration of approximately 0.1-0.2 mg/mL and the fluorescent dye at a 1X final concentration. Include appropriate buffer controls.
-
Instrument Setup: Place the plate in the DSF instrument. Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[15]
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases.
-
Data Analysis: As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this unfolding transition, which can be determined by fitting the data to a Boltzmann equation. A lower Tm suggests lower thermal stability and a higher propensity for aggregation.[21]
Visualizations
Caption: Factors leading to ADC aggregation.
Caption: Role of PEG linkers in ADC stability.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. purepeg.com [purepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. labinsights.nl [labinsights.nl]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. agilent.com [agilent.com]
- 12. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Dynamic Light Scattering Analyzer Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the role of polyethylene (B3416737) glycol (PEG) linkers in the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used to improve the aqueous solubility of PROTACs, which is often a challenge due to their large and lipophilic nature.[1][2][3][] The length and composition of the linker also determine the formation and stability of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5][6]
Q2: How does PEG linker length affect PROTAC cell permeability?
The relationship between PEG linkers and cell permeability is complex.[2] While PEG linkers enhance hydrophilicity and solubility, this can be a double-edged sword, as it may hinder passive diffusion across the lipophilic cell membrane.[2][5]
However, several factors can positively influence permeability:
-
Conformational Folding: Flexible PEG linkers can allow the PROTAC to adopt folded, more compact conformations.[2][7] This folding can shield the polar surface area of the molecule, reducing its polarity and making it more suitable for crossing the cell membrane.[2][7][8] This is sometimes referred to as "molecular chameleonicity," where the PROTAC adapts its shape to its environment.[8][9]
-
Linker Length: Shorter linkers generally lead to more permeable compounds.[10][11] Increasing the number of PEG units often results in an increase in molecular weight and hydrogen bond acceptors, which can reduce passive permeability.[10][11] However, the optimal length is system-dependent and must be determined empirically, as a certain length is required to facilitate a stable ternary complex.[6][12]
Q3: What are the trade-offs when using PEG linkers to optimize PROTACs?
Optimizing a PROTAC's properties by modifying its PEG linker involves balancing several competing factors. While PEG linkers are excellent for improving aqueous solubility, this can negatively impact cell permeability.[2][5] Conversely, replacing a hydrophilic PEG linker with a more lipophilic one (e.g., an alkyl chain) might improve cell permeability but decrease solubility.[13] Excessive linker flexibility can also be detrimental if it doesn't properly orient the two ligands for ternary complex formation.[13]
Caption: Trade-offs in PEG linker design for PROTAC optimization.
Q4: What is the "hook effect" and how is it related to the PEG linker?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[5] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the required ternary complex.[5] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect appears.[5] A linker that promotes stable and cooperative ternary complex formation can help reduce the hook effect.[5]
Quantitative Data Summary
The cell permeability of PROTACs is often measured using the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides an apparent permeability coefficient (Papp or Pe). Lower Papp values indicate lower passive permeability.
Table 1: Impact of PEG Linker Length on Permeability of "MZ" Series PROTACs
This series demonstrates a significant decrease in permeability as the PEG linker length increases.
| Compound | Linker | Permeability (Pₑ) x 10⁻⁶ cm/s | Reference |
| 7 | 2-unit PEG | 0.04 | [10][11] |
| 8 | 3-unit PEG | 0.002 | [10][11] |
| 9 | 4-unit PEG | <0.001 | [10][11] |
Data sourced from studies on VH032-based PROTACs targeting bromodomains.[10][11]
Table 2: Impact of PEG Linker Length on Permeability of "AT" and "CM/CMP" Series PROTACs
These series show a more moderate decrease in permeability with the addition of PEG units.
| Compound | Series | Linker | Permeability (Pₑ) x 10⁻⁶ cm/s | Reference |
| 15 | AT | 1-unit PEG | 0.005 | [10][11] |
| 16 | AT | 2-unit PEG | 0.003 | [10][11] |
| 12 | CM/CMP | 2-unit PEG | 0.06 | [10][11] |
| 13 | CM/CMP | 4-unit PEG | 0.03 | [10][11] |
Data sourced from studies on VH032-based PROTACs.[10][11]
Troubleshooting Guide
Issue: My PROTAC shows low or no degradation of the target protein.
Low degradation activity can stem from several issues, including poor cell permeability.
Caption: Troubleshooting workflow for a PROTAC with low activity.
Possible Causes & Suggested Solutions:
-
Poor Cell Permeability: The hydrophilicity of the PEG linker may be hindering its ability to cross the cell membrane.[5]
-
Suboptimal Linker Length: The current linker length may not be ideal for forming a stable ternary complex.
-
Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to empirically determine the optimal length for your specific target and E3 ligase combination.[5]
-
-
Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the required protein-protein interactions.
-
Solution: Directly evaluate ternary complex formation using biophysical assays such as NanoBRET™ or Surface Plasmon Resonance (SPR).[5]
-
Experimental Protocols
Accurate assessment of cellular permeability is critical for developing effective PROTACs.[14] The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[14][16]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[14][16] It measures the diffusion of a compound across an artificial lipid membrane.[14]
Caption: Experimental workflow for the PAMPA permeability assay.
Methodology:
-
Preparation of Acceptor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) in dodecane) to form the artificial membrane. The wells of the corresponding 96-well acceptor plate are filled with buffer.
-
Preparation of Donor Plate: The PROTAC compound is dissolved in a suitable buffer in a separate 96-well plate (the donor plate).
-
Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor plate solution is added to the filter wells.
-
Incubation: The entire assembly is incubated, typically for 4 to 16 hours, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.[14][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a multi-well permeable support (e.g., Transwell® plate) and cultured for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The culture medium in the apical (A) chamber is replaced with a solution containing the PROTAC. The basal (B) chamber contains a fresh medium. The plate is incubated (e.g., at 37°C for 2 hours).
-
Permeability Measurement (B to A): To assess active efflux, the experiment is also performed in the reverse direction, with the PROTAC added to the basal chamber and sampled from the apical chamber.
-
Sample Collection & Analysis: At specified time points, samples are collected from the receiver compartment (B for A-to-B transport, A for B-to-A transport).[13] The concentration of the PROTAC is analyzed using LC-MS/MS.[13]
-
Calculation: The Papp is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can determine if the PROTAC is a substrate of efflux transporters.[13]
This document is intended for informational purposes only. Specific experimental conditions and protocols should be optimized for individual PROTACs and laboratory settings.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Strategies to Enhance Metabolic Stability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolic instability in PEGylated PROTACs?
A1: PEGylated PROTACs, like other small molecules, are susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases in the liver and blood.[1][2] This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of the PROTAC.[1][3] The linker, particularly flexible and linear PEG chains, is often a primary site for metabolic modification.[1][4][]
Q2: How does the PEG linker influence the metabolic stability of a PROTAC?
A2: The PEG linker is a critical determinant of a PROTAC's overall stability.[1][6][7] While PEG linkers can improve solubility and provide flexibility for ternary complex formation, they are also susceptible to metabolic degradation, primarily through O-dealkylation.[4][][8][] Longer, more flexible PEG linkers may be more prone to enzymatic degradation compared to shorter or more rigid linkers.[1][] However, the ether backbone of PEG can be less prone to oxidative cleavage than alkyl chains, offering some degree of metabolic stability.[]
Q3: What are the common metabolic reactions observed for PEGylated PROTACs?
A3: The most common metabolic reactions for PEGylated PROTACs include:
-
O-dealkylation: Cleavage of the ether bonds within the PEG linker.[4][][8][]
-
Hydroxylation: Addition of a hydroxyl group, often on the linker or the ligands.[][][12]
-
Amide hydrolysis: Cleavage of amide bonds, which may be present in the linker or ligands.[4][][]
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom, often at the linker-ligand junction.[4][][]
Q4: Can metabolites of PEGylated PROTACs affect experimental outcomes?
A4: Yes. Cleavage of the linker can generate metabolites that are analogs of the target protein ligand or the E3 ligase ligand.[13] These metabolites can potentially compete with the parent PROTAC, thereby interfering with its mechanism of action and confounding the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][13] It is crucial to identify and characterize major metabolites during preclinical development.
Troubleshooting Guides
Issue 1: Rapid Degradation of PEGylated PROTAC in in vitro Metabolic Assays
Symptoms:
-
Low recovery of the parent PROTAC in assays using human liver microsomes (HLM) or hepatocytes.
-
Short in vitro half-life (t½).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Approach |
| Linker Liability | Modify the linker to enhance metabolic stability. | 1. Shorten the PEG linker: Shorter linkers may exhibit increased steric hindrance, preventing access to metabolic enzymes.[][] 2. Introduce rigidity: Replace the flexible PEG linker with more rigid structures like piperazine, piperidine, or triazole rings.[1][][7][] 3. Change linker attachment point: Altering the connection point on the warhead or E3 ligase ligand can shield metabolically labile spots.[3][] |
| Ligand Liability | Identify and protect metabolic "hotspots" on the ligands. | 1. Metabolite Identification: Use LC-MS/MS to identify the primary sites of metabolism. 2. Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at the identified hotspots to prevent enzymatic modification.[1] |
| Enzyme-Specific Metabolism | Determine the primary enzymes responsible for degradation. | 1. Incubate with specific CYP inhibitors: To identify the contribution of individual CYP isoforms. 2. Use recombinant enzymes: Test metabolism with specific CYP or aldehyde oxidase enzymes. |
Troubleshooting Workflow for Rapid in vitro Degradation
Issue 2: Poor in vivo Efficacy Despite Good in vitro Potency
Symptoms:
-
PROTAC shows potent degradation of the target protein in cell culture but fails to show efficacy in animal models.
-
Low systemic exposure (AUC) of the parent PROTAC in pharmacokinetic (PK) studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Approach |
| High First-Pass Metabolism | Improve metabolic stability to increase oral bioavailability. | 1. Apply linker and ligand modification strategies as described in Issue 1. 2. Consider alternative routes of administration (e.g., subcutaneous, intravenous) to bypass first-pass metabolism. |
| Formation of Antagonistic Metabolites | Characterize the activity of major metabolites. | 1. Synthesize and test major metabolites: Evaluate their binding affinity to the target protein and E3 ligase to check for competitive antagonism. 2. Redesign the PROTAC to avoid the formation of active metabolites. |
| Poor Pharmacokinetics (PK) | Optimize the overall physicochemical properties of the PROTAC. | 1. Solubility and Permeability Assays: Conduct assays to assess these properties.[14][15] 2. Formulation Optimization: Develop a suitable formulation to improve solubility and absorption.[16] |
Logical Relationship for Investigating Poor in vivo Efficacy
Quantitative Data Summary
The following table summarizes the impact of linker modifications on the metabolic stability of PROTACs, as reported in the literature.
| PROTAC Series | Linker Modification | In Vitro System | Half-life (t½) Change | Reference |
| JQ1-based PROTAC | Lengthening alkyl linker from 4 to 8 methylenes | Mouse Liver Microsomes | 135 min -> 18.2 min | [] |
| BTK PROTAC (6e) | Flexible PEG linker to rigid pyridine-containing linker (3e) | Mouse Liver Microsomes | 1.3 min -> 116.5 min | [] |
| AR-based PROTACs | Aliphatic vs. PEG-like linker of same length | Human Hepatocytes | Variable, but PEG-like linkers showed multiple O-dealkylation spots | [4] |
| Various PROTACs | Linear vs. Cyclic (piperazine/triazole) linkers | Human Hepatocytes | Cyclic linkers generally resulted in higher metabolic stability | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and half-life of a PEGylated PROTAC due to phase I metabolism.
Materials:
-
Test PEGylated PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile (B52724) with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds.
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[8][17]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line is used to calculate the in vitro half-life (t½ = -0.693 / slope).
Experimental Workflow for Metabolic Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. lcms.cz [lcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of Azido-PEG12-propargyl Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting molecules is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for linking molecules, such as in the conjugation of an azido-functionalized molecule with a propargyl-terminated Polyethylene Glycol (PEG) linker, like Azido-PEG12-propargyl. Following this synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a principal analytical technique for the comprehensive analysis of the resulting conjugate.
This guide provides an objective comparison of LC-MS with other analytical techniques for the characterization of this compound conjugation products. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.
LC-MS for the Analysis of PEGylated Conjugates
LC-MS is a powerful and versatile analytical tool for the characterization of bioconjugates.[1] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on the molecular weight, purity, and structure of the analyte.[2] For PEGylated molecules, which are often heterogeneous in nature, LC-MS is particularly valuable for assessing the success of the conjugation reaction and characterizing the product distribution.[3]
Key Advantages of LC-MS Analysis:
-
High Resolution and Sensitivity: LC-MS can separate complex mixtures and detect components at low concentrations.
-
Accurate Mass Determination: It provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the degree of PEGylation.[3]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its structure and the site of conjugation.[2]
-
Quantitative Analysis: LC-MS can be used to quantify the amount of conjugated product, unreacted starting materials, and any byproducts.[4]
Challenges in LC-MS Analysis of PEGylated Molecules:
The analysis of PEGylated molecules by LC-MS can be challenging due to the polydispersity of the PEG chain and the potential for multiple charge states in electrospray ionization (ESI).[3] This can lead to complex mass spectra that are difficult to interpret. The use of specialized data analysis software and techniques like post-column addition of amines can help to simplify the spectra and improve data quality.
Experimental Protocol: LC-MS Analysis of an this compound Conjugate
This section outlines a representative protocol for the analysis of a bioconjugate formed via an this compound linkage.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The conjugation is achieved through a CuAAC reaction, which forms a stable triazole linkage.[5]
Materials:
-
Azide-functionalized molecule (e.g., a peptide or small molecule)
-
Propargyl-PEG12
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule and Propargyl-PEG12 in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA premix to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction, if necessary, with a chelating agent like EDTA.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the copper catalyst.
Diagram of the CuAAC Reaction Workflow:
CuAAC Reaction Workflow
LC-MS Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C4 or C8 column suitable for protein/peptide separations |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Mass Range | 500 - 4000 m/z |
Diagram of the LC-MS Analysis Workflow:
LC-MS Analysis Workflow
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also provide valuable information for the characterization of this compound conjugates. The choice of technique will depend on the specific analytical question being addressed.
| Feature | LC-MS | MALDI-TOF MS | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Information | Molecular weight, purity, structure, quantification[1][2] | Average molecular weight, degree of PEGylation[3] | Size-based separation, aggregation analysis[6] | Hydrophobicity-based separation, drug-to-antibody ratio (DAR) analysis |
| Resolution | High | Moderate to High | Moderate | High |
| Sensitivity | High | High | Moderate | Moderate |
| Quantitative Capability | Excellent | Semi-quantitative | Good for relative quantification | Good for relative quantification |
| Throughput | Moderate | High | High | High |
| Instrumentation Cost | High | High | Moderate | Moderate |
| Key Advantage | Provides comprehensive structural and quantitative information.[1] | Rapid analysis of average molecular weight and heterogeneity.[3] | Effective for detecting and quantifying aggregates.[6] | Excellent for resolving species with different levels of conjugation. |
| Key Limitation | Complex data analysis for polydisperse samples. | Limited fragmentation for structural analysis. | Does not provide molecular weight information directly. | Can be sensitive to mobile phase conditions. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a valuable technique for the rapid determination of the average molecular weight of a PEGylated conjugate.[3] It is particularly useful for assessing the overall success of the conjugation reaction and determining the average degree of PEGylation. However, it typically provides less structural information compared to LC-MS/MS and can be less effective at separating complex mixtures.[7]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6] It is an excellent method for detecting and quantifying aggregates, which can be a critical quality attribute for biotherapeutics. When coupled with a UV detector, SEC can provide information on the purity of the conjugate and the presence of high molecular weight species. However, it does not directly provide molecular weight information.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. This technique is particularly useful for analyzing antibody-drug conjugates (ADCs) where the addition of a hydrophobic drug molecule alters the overall hydrophobicity of the antibody. HIC can be used to determine the drug-to-antibody ratio (DAR) and to assess the heterogeneity of the conjugate population.
Conclusion
The LC-MS analysis of this compound conjugation provides a comprehensive characterization of the resulting bioconjugate. Its ability to deliver accurate mass, structural, and quantitative data makes it an indispensable tool in the development of novel therapeutics and diagnostics. While alternative techniques such as MALDI-TOF MS, SEC, and HIC offer complementary information, LC-MS stands out for its depth of analysis. The selection of the most appropriate analytical strategy will ultimately be guided by the specific requirements of the research or development stage, with a combination of techniques often providing the most complete picture of the bioconjugate's properties.
References
- 1. enovatia.com [enovatia.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing ADCs with PEG Linkers by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene (B3416737) glycol (PEG) linkers in antibody-drug conjugates (ADCs) has become a pivotal strategy for enhancing therapeutic efficacy. These linkers improve solubility, stability, and pharmacokinetic profiles. However, the inherent heterogeneity of PEG linkers, coupled with the overall complexity of ADCs, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics, providing critical insights into their structural integrity and quality attributes.
This guide provides a comparative overview of mass spectrometry-based methods for characterizing ADCs with PEG linkers, alongside alternative analytical techniques. It includes experimental protocols and data to support the objective comparison of these methodologies.
Mass Spectrometry-Based Approaches for ADC Characterization
Mass spectrometry offers a suite of techniques to dissect the complex nature of PEGylated ADCs, from determining the average drug-to-antibody ratio (DAR) to identifying specific conjugation sites.
Key Mass Spectrometry Techniques:
-
Intact Mass Analysis: This technique is crucial for determining the DAR, a critical quality attribute that influences the ADC's efficacy and safety. By measuring the mass of the intact ADC, researchers can identify the distribution of different drug-loaded species.[1] Electrospray ionization (ESI) is commonly used, and the resulting complex spectra of multiply charged ions are deconvoluted to determine the uncharged mass.[1] The heterogeneity of PEG can complicate these spectra, but high-resolution instruments can often resolve these differences.[1][2]
-
Subunit Analysis: To simplify the analysis of a full-sized ADC, the molecule can be fragmented into smaller subunits, such as the light chain and heavy chain, through reduction of disulfide bonds. This approach reduces the complexity of the mass spectrum and can help pinpoint the location of the drug conjugation to a specific chain.
-
Peptide Mapping: For identifying the precise amino acid residues where the drug-linker is attached, peptide mapping is the gold standard.[1] The ADC is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] However, the hydrophobic nature of the linker-payload can pose challenges, sometimes leading to poor recovery of conjugated peptides.[3]
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique adds another dimension of separation based on the size, shape, and charge of the ions. IM-MS can help to separate different ADC species and can provide insights into the conformational changes that may occur upon drug conjugation.[4][5][6][7] This is particularly useful for analyzing the heterogeneity of lysine-linked ADCs.[8]
Workflow for Mass Spectrometry-Based ADC Characterization
Caption: General workflow for ADC characterization using different mass spectrometry approaches.
Comparison of Mass Spectrometry Techniques
| Technique | Information Obtained | Sample Preparation | Advantages | Limitations |
| Intact Mass Analysis | Average DAR, Drug-load distribution, Glycoform profiling | Minimal (desalting) | Fast, provides overview of heterogeneity | Can be complex for highly heterogeneous samples, limited site-specific information |
| Subunit Analysis | DAR per chain, Confirmation of chain-specific conjugation | Reduction of disulfide bonds | Simplified spectra compared to intact analysis | Destroys the native structure, no specific site information |
| Peptide Mapping | Precise conjugation sites, Site occupancy | Enzymatic digestion, reduction, alkylation | Provides detailed site-specific information | Time-consuming, potential for incomplete digestion and poor recovery of hydrophobic peptides[3] |
| Ion Mobility-MS | Conformational information, Separation of isomers, DAR | Minimal (desalting) | Provides an additional dimension of separation, can resolve complex mixtures[4][7] | Requires specialized instrumentation |
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, other techniques are often used in conjunction to provide a comprehensive characterization of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR distribution of cysteine-linked ADCs.[9][10][11] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[12] HIC is performed under non-denaturing conditions, which is an advantage over some MS methods.[9][13] However, it is generally not directly compatible with MS due to the high concentrations of non-volatile salts used in the mobile phase.[12]
-
UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[14][15][16] By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another wavelength for the drug), the concentrations of the protein and the drug can be determined, and from this, the average DAR can be calculated.[11][]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity and aggregation of the ADC. It separates molecules based on their size and is a critical quality control step.
-
Capillary Electrophoresis (CE): CE-based methods can also be used for DAR determination and can be coupled to mass spectrometry for more detailed characterization.[18]
Comparison: Mass Spectrometry vs. Alternative Techniques
| Attribute | Mass Spectrometry | Hydrophobic Interaction Chromatography (HIC) | UV/Vis Spectroscopy |
| Information | Detailed molecular weight, DAR, site of conjugation, sequence confirmation | DAR distribution, separation of drug-loaded species | Average DAR only |
| Resolution | High to very high | Moderate to high | Not applicable |
| MS Compatibility | Direct | Generally incompatible without 2D-LC setup[12][19] | Not applicable |
| Sample Requirement | Low (µg) | Moderate (µg) | Low (µg) |
| Throughput | Moderate to high | High | High |
Experimental Protocols
Protocol: Intact Mass Analysis of a PEGylated ADC by LC-MS
This protocol provides a general procedure for the analysis of an intact ADC using a high-resolution mass spectrometer.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 25 mM ammonium (B1175870) bicarbonate.
-
For glycosylated ADCs, deglycosylation using an enzyme like PNGase F can be performed to reduce heterogeneity and simplify the spectrum.[1]
-
-
LC-MS System:
-
LC System: A liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of a mass range up to at least m/z 4000.
-
-
MS Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 250-350 °C.
-
Mass Range: m/z 1000-4000.
-
Resolution: >17,500.
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software (e.g., BioPharma Finder, ProMass) to convert the m/z spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the different drug-loaded species, from which the DAR and distribution can be calculated.
-
Principle of Intact Mass Analysis for DAR Determination
Caption: The process of determining the average DAR from an ADC mixture using ESI-MS.
Conclusion
Mass spectrometry is a cornerstone of modern analytical strategies for the characterization of ADCs with PEG linkers. Its ability to provide detailed information on critical quality attributes such as DAR, drug-load distribution, and conjugation site is unmatched by other techniques. While methods like HIC and UV/Vis spectroscopy offer valuable, often complementary, information and are useful for routine quality control, the depth of characterization achievable with mass spectrometry is essential for the successful development and regulatory approval of these complex and promising therapeutics. The continued advancement of MS instrumentation and software will further enhance its capabilities in this rapidly evolving field.
References
- 1. enovatia.com [enovatia.com]
- 2. sciex.com [sciex.com]
- 3. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. Two-Dimensional Liquid Chromatography Coupled to High-Resolution Mass Spectrometry for the Analysis of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Goldilocks Dilemma: Optimizing PROTAC Stability and Activity Through PEG12 Linker Length
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the effect of Polyethylene Glycol (PEG) linker length, with a specific focus on the commonly used PEG12, on the stability and activity of PROTACs, supported by experimental data and detailed protocols.
The linker is not merely a passive spacer; its length and composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the relative ease with which their length can be modulated.[1][2] The length of the PEG linker is a crucial determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[3][4]
An optimal linker length is essential for productive ubiquitination. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer.[3][5]
Comparative Efficacy: The Impact of PEG Linker Length on PROTAC Activity
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[] Systematic evaluation of various linker lengths is a cornerstone of rational PROTAC design. Below, we summarize data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficiency, as measured by DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[3][7]
| Target Protein | E3 Ligase | PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG | - | - | [][8] |
| 16-atom PEG | Lower than 12-atom | Higher than 12-atom | [][8] | ||
| TBK1 | VHL | < 12-atom PEG | No significant activity | - | [] |
| > 12-atom PEG | Significantly improved | - | [] | ||
| CDK9 | VHL | Varied PEG lengths | Optimization required | - | [1] |
| BRD4 | VHL | PEG3 | - | - | [5] |
| PEG4 | - | - | [5] | ||
| PEG5 | Optimal | Optimal | [5] | ||
| PEG6 | Reduced | Reduced | [5] | ||
| "Protein X" (Hypothetical) | VHL | PEG4 | 850 | 45 | [9] |
| PEG6 | 210 | 78 | [9] | ||
| PEG8 | 75 | 92 | [9] | ||
| PEG10 | 95 | 89 | [9] | ||
| PEG12 | 350 | 65 | [9] |
Note: Specific DC50 and Dmax values are not always available in the cited literature; trends are described instead.
The PROTAC Signaling Pathway and Experimental Workflow
To understand how linker length influences PROTAC activity, it's essential to visualize the underlying biological process and the methods used to measure it.
Caption: PROTAC-mediated protein degradation pathway.
The general workflow for evaluating the effect of linker length on PROTAC activity involves synthesizing a library of PROTACs with varying PEG linker lengths and subsequently testing their degradation efficiency in a cellular context.
Caption: Experimental workflow for assessing PROTAC efficacy.
The Linker Length-Activity Relationship: A Balancing Act
The relationship between PEG linker length and PROTAC activity is not linear. As illustrated below, there is typically an optimal length that results in the most potent degradation. Deviations from this optimal length, either shorter or longer, can lead to a decrease in efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
analytical techniques for characterizing nanoparticle functionalization
For researchers, scientists, and drug development professionals, the precise characterization of functionalized nanoparticles is paramount to ensuring their efficacy, safety, and reproducibility. The covalent or non-covalent attachment of molecules—such as targeting ligands, drugs, or stabilizing polymers—to a nanoparticle surface dictates its biological interactions and therapeutic performance. This guide provides a comparative overview of key analytical techniques used to confirm and quantify nanoparticle functionalization, complete with experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, the nature of the nanoparticle, and the properties of the functionalizing ligand. The following table summarizes and compares the capabilities of several widely used methods for characterizing functionalized nanoparticles.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations | Quantitative Data Example (Ligand Density) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Ligand structure confirmation- Quantification of ligand density- Information on ligand-nanoparticle interactions | - Dispersible nanoparticles- Relatively high sample concentration- Deuterated solvent | - Provides detailed structural information- Highly quantitative with internal standards | - Peak broadening can occur with large nanoparticles- May require ligand cleavage for accurate quantification | 3.9 ± 0.2 molecules/nm² for thiol ligands on gold nanoparticles[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups- Confirmation of ligand attachment- Information on binding chemistry (covalent vs. non-covalent) | - Solid (powder) or dispersed samples | - Non-destructive- Relatively simple sample preparation- High sensitivity to a wide range of functional groups | - Primarily qualitative- Quantification can be challenging- Water absorption can interfere with spectra in aqueous samples | N/A (Primarily Qualitative) |
| X-ray Photoelectron Spectroscopy (XPS) | - Elemental composition of the surface- Chemical state of elements- Quantification of surface ligand density- Thickness of coating layers | - Dry, solid samples- Ultra-high vacuum compatible | - Highly surface-sensitive (top 1-10 nm)- Provides elemental and chemical state information- Quantitative | - Requires specialized equipment and ultra-high vacuum- Sample preparation can alter the surface | 4.58 ± 0.01 ligands/nm² for mercaptohexanoic acid on gold nanoparticles[2] |
| Thermogravimetric Analysis (TGA) | - Quantification of organic coating (ligand) mass- Thermal stability of the functionalized nanoparticle | - Dry, solid sample (typically mg scale) | - Direct measurement of mass loss- Relatively straightforward data analysis for ligand quantification | - Does not provide structural information- Volatile components can interfere- Requires careful interpretation to distinguish between ligand and other volatile species | Grafting density of PEG-SH on 15 nm AuNPs decreased from 3.93 to 0.31 PEG/nm² as molecular weight increased[3] |
| Dynamic Light Scattering (DLS) | - Hydrodynamic diameter (size in solution)- Size distribution (polydispersity index) | - Stable, dilute nanoparticle dispersion | - Fast and non-invasive- Provides information on size in a physiologically relevant state | - Measures hydrodynamic diameter, which includes the ligand shell and solvent layer- Sensitive to aggregates and contaminants- Assumes spherical particles for standard models | Increase in hydrodynamic diameter of nanoparticles post-functionalization |
| Transmission Electron Microscopy (TEM) | - Core particle size and morphology- Size distribution of the core- Visualization of the ligand shell (with staining) | - Dry sample deposited on a TEM grid | - Direct visualization of nanoparticles- High resolution for size and morphology determination | - Provides information on the dry state, not hydrodynamic size- Sample preparation can introduce artifacts (e.g., aggregation)- Limited statistical sampling compared to ensemble techniques like DLS | Core diameter of gold nanoparticles: 27.6 nm[4] |
| Zeta Potential Measurement | - Surface charge of the nanoparticles | - Stable, dilute nanoparticle dispersion | - Indicates colloidal stability- Can confirm changes in surface chemistry upon functionalization | - Indirect measure of surface charge- Highly dependent on the dispersion medium (pH, ionic strength) | Zeta potential of uncoated Fe₃O₄ nanoparticles: -42.7 mV; after coating with chitosan: +23.6 mV[5] |
Experimental Workflows and Principles
The following diagrams illustrate a typical workflow for nanoparticle functionalization and characterization, and the fundamental principles of the analytical techniques discussed.
Caption: Workflow for nanoparticle functionalization and characterization.
Caption: Principles of key analytical techniques for nanoparticle characterization.
Detailed Experimental Protocols
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Ligand Density
Objective: To quantify the number of ligands attached to the nanoparticle surface.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried functionalized nanoparticle sample.
-
Dissolve the nanoparticles in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Add a known amount of an internal standard to the NMR tube. The internal standard should have a distinct peak that does not overlap with the ligand or solvent peaks.[6][7]
-
For some nanoparticles, it may be necessary to cleave the ligands from the nanoparticle surface prior to analysis to avoid peak broadening. This can be achieved by chemical etching or dissolution of the nanoparticle core.[8]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate quantification. A D1 of at least 5 times the longest T1 relaxation time is recommended.[6][9]
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N ≥ 150 for uncertainty ≤1%).[9]
-
-
Data Analysis:
-
Integrate the area of a characteristic peak of the ligand and a peak of the internal standard.
-
Calculate the molar ratio of the ligand to the internal standard.
-
From the known amount of the internal standard, calculate the moles of the ligand in the sample.
-
The ligand density (ligands per nm²) can be calculated by dividing the number of ligand molecules by the total surface area of the nanoparticles in the sample. The surface area can be estimated from the particle size determined by TEM, assuming a spherical shape.[10]
-
Thermogravimetric Analysis (TGA) for Quantifying Surface Coating
Objective: To determine the mass percentage of the functionalizing ligand on the nanoparticle.
Methodology:
-
Sample Preparation:
-
Ensure the nanoparticle sample is thoroughly dried to remove any residual solvent, which could interfere with the mass loss measurement.
-
Place a known mass (typically 5-10 mg) of the dried functionalized nanoparticles into a TGA pan (e.g., platinum or alumina).
-
-
TGA Measurement:
-
Place the pan in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10-20 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).[11]
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The TGA curve will show a weight loss step corresponding to the thermal decomposition of the organic ligand.
-
The percentage of weight loss in this step corresponds to the mass percentage of the ligand on the nanoparticle.[12]
-
The remaining mass at the end of the experiment corresponds to the inorganic core of the nanoparticle.
-
The grafting density of the ligand can be calculated from the weight loss, the molecular weight of the ligand, and the surface area of the nanoparticles.[13]
-
Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement
Objective: To measure the hydrodynamic diameter and size distribution of the functionalized nanoparticles in suspension.
Methodology:
-
Sample Preparation:
-
Disperse the functionalized nanoparticles in a suitable solvent (e.g., deionized water, PBS) at a low concentration to avoid multiple scattering effects.[14]
-
The solution should be visually clear or slightly hazy.[14]
-
Filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any dust or large aggregates.[15][16]
-
For aqueous measurements, it is recommended to use a buffer or a low concentration of salt (e.g., 10 mM KNO₃) to screen electrostatic interactions.[14]
-
-
DLS Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate for a few minutes.[16]
-
Set the measurement parameters, including the solvent viscosity and refractive index.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the fluctuations in scattered light intensity to calculate the autocorrelation function.
-
From the autocorrelation function, the translational diffusion coefficient is determined, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation.
-
The size distribution is typically reported as an intensity-weighted distribution, which can be converted to a volume or number-weighted distribution. The Polydispersity Index (PDI) provides an indication of the width of the size distribution.
-
Transmission Electron Microscopy (TEM) for Core Size and Morphology
Objective: To visualize the nanoparticles and determine their core size, shape, and size distribution.
Methodology:
-
TEM Grid Preparation:
-
Sample Deposition:
-
Dilute the nanoparticle suspension to an appropriate concentration to avoid particle aggregation on the grid.[17]
-
Place a small droplet (e.g., 5-10 µL) of the diluted suspension onto the TEM grid.[19][20]
-
Allow the solvent to evaporate completely. This can be done at room temperature or under a lamp.
-
Wicking away the excess liquid with filter paper after a short incubation time can improve particle distribution.[20]
-
For some samples, a negative staining agent (e.g., uranyl acetate) can be used to enhance the contrast of the organic ligand shell.[20][21]
-
-
TEM Imaging and Analysis:
-
Insert the dried grid into the TEM.
-
Acquire images at different magnifications.
-
Use image analysis software to measure the dimensions of a large number of individual particles (typically >100) to obtain a statistically relevant size distribution.[4]
-
Zeta Potential Measurement for Surface Charge Analysis
Objective: To determine the surface charge of the functionalized nanoparticles in suspension.
Methodology:
-
Sample Preparation:
-
Zeta Potential Measurement:
-
Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
An electric field is applied across the sample, causing the charged particles to move.
-
The velocity of the particles (electrophoretic mobility) is measured using laser Doppler velocimetry.[23]
-
-
Data Analysis:
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.[23]
-
The polarity of the zeta potential indicates whether the surface is positively or negatively charged. The magnitude of the zeta potential (typically > ±30 mV) is an indicator of the colloidal stability of the suspension.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ame.nd.edu [ame.nd.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Particle size distributions by transmission electron microscopy: an interlaboratory comparison case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.colostate.edu [research.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 18. TEM Grid Preparation for Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 19. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]
- 21. microscopyinnovations.com [microscopyinnovations.com]
- 22. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and Copper-Free Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high specificity and efficiency is paramount. "Click chemistry," a term coined by Karl Barry Sharpless, has revolutionized bioconjugation by offering a set of powerful and reliable reactions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the two most prominent methods. This guide provides an objective, data-driven comparison of these two techniques to aid in the selection of the most appropriate method for your specific bioconjugation needs.
Executive Summary
The choice between CuAAC and SPAAC hinges on a critical trade-off between reaction kinetics and biocompatibility. CuAAC is renowned for its rapid reaction rates, often orders of magnitude faster than SPAAC, making it highly efficient for in vitro conjugations.[1][2] However, the requisite copper(I) catalyst exhibits cytotoxicity, limiting its application in living systems.[3][4][5] In contrast, SPAAC eliminates the need for a toxic metal catalyst, rendering it the gold standard for in vivo and live-cell labeling.[1][5] This biocompatibility, however, comes at the cost of generally slower reaction kinetics.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
Table 1: Reaction Kinetics
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹[2] | 0.07 - 2 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[6][7] | CuAAC is generally 100 to 1000 times faster than SPAAC.[1] |
| Typical Reaction Time | Minutes to a few hours[8] | Several hours to overnight[8] | CuAAC offers significantly shorter reaction times. |
| Typical Reactant Concentration | Micromolar (µM) range[9] | Micromolar (µM) to millimolar (mM) range | SPAAC may require higher concentrations for reasonable reaction rates. |
Table 2: Biocompatibility and Reaction Conditions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[8] | None required[8] | SPAAC's key advantage is its catalyst-free nature. |
| Cytotoxicity | Copper catalyst is cytotoxic, limiting in vivo applications.[3][4] | Excellent biocompatibility, ideal for live-cell and in vivo studies.[1][5] | SPAAC is the preferred choice for applications in living systems. |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[6] | Some strained alkynes can react with thiols (e.g., on cysteine residues).[6] | Both methods have potential, but different, off-target reactions to consider. |
| Reagent Stability | Cu(I) is prone to oxidation; requires fresh preparation or stabilizing ligands. | Strained cyclooctynes can be unstable under acidic conditions or during long-term storage.[10] | Careful handling and storage are necessary for both reagent types. |
Reaction Mechanisms and Experimental Workflow
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their respective advantages and limitations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to SDS-PAGE Analysis of Protein-PEG Conjugates: A Comparative Approach
For researchers, scientists, and drug development professionals, the characterization of protein-polyethylene glycol (PEG) conjugates is a critical step in the development of biotherapeutics. PEGylation, the process of attaching PEG chains to a protein, can enhance a drug's pharmacokinetic and pharmacodynamic properties. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible and frequently employed technique for the initial assessment of PEGylation. This guide provides a comprehensive comparison of SDS-PAGE with alternative analytical methods, supported by experimental data and detailed protocols, to facilitate informed decisions in the analysis of protein-PEG conjugates.
The Role and Challenges of SDS-PAGE in PEGylation Analysis
SDS-PAGE separates proteins based on their molecular weight. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, leading to a shift in its migration on the gel and the appearance of a band with a higher apparent molecular weight. This band shift serves as primary evidence of a successful conjugation reaction. However, the analysis of PEGylated proteins by SDS-PAGE is not without its challenges. The interaction between the negatively charged SDS and the PEG polymer can lead to band broadening and smearing, which can obscure the resolution of different PEGylated species (e.g., mono-, di-, and poly-PEGylated proteins).[1][2][3] Furthermore, the apparent molecular weight of a PEGylated protein on an SDS-PAGE gel is often significantly greater than its actual molecular weight, making precise molecular weight determination challenging.
Comparative Analysis of Analytical Techniques
While SDS-PAGE is a valuable tool for the qualitative assessment of PEGylation, a comprehensive characterization often requires the use of complementary and more quantitative techniques. The following table summarizes the performance of SDS-PAGE in comparison to other common analytical methods.
| Technique | Principle | Information Provided | Resolution | Throughput | Quantification | Advantages | Disadvantages |
| SDS-PAGE | Separation of denatured proteins by molecular weight in a polyacrylamide gel matrix. | Apparent molecular weight, presence of conjugates, estimation of purity. | Moderate; can be limited by band smearing. | High | Semi-quantitative with densitometry. | Widely available, cost-effective, simple to perform. | Band broadening, inaccurate molecular weight estimation, potential for PEG-SDS interaction artifacts.[1][2][3] |
| Native-PAGE | Separation of proteins in their native state based on charge, size, and shape. | Presence of conjugates, resolution of different PEGylated species. | High; avoids PEG-SDS interactions, providing sharper bands.[1][2][3] | High | Primarily qualitative. | Preserves protein conformation, better resolution of PEGylated isoforms.[1][2][3] | Migration is not solely dependent on molecular weight, making size estimation difficult. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius in solution. | Hydrodynamic size, separation of aggregates, free PEG, and conjugates. | Good to high, depending on the column and PEG size. Can resolve different degrees of PEGylation. | Medium | Quantitative with appropriate detectors (UV, RI, ELSD). | Non-denaturing, provides accurate size information, quantitative. | Can be lower resolution for species with similar hydrodynamic radii, potential for protein-column interactions. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Absolute molecular weight, degree of PEGylation, identification of PEGylation sites. | Very High | Low to Medium | Quantitative with standards. | High accuracy and sensitivity, provides detailed structural information. | High cost, complex instrumentation and data analysis. |
Quantitative Data Summary
The following table presents a summary of key quantitative parameters for the different analytical techniques.
| Parameter | SDS-PAGE with Densitometry | Native-PAGE | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Limit of Detection (LOD) | ~2-5 ng (Silver stain), ~50 ng (Coomassie) | Similar to SDS-PAGE | Detector dependent (ng to µg range) | pg to ng range |
| Resolution of PEGylated Species | Can be poor due to band smearing. Often difficult to resolve mono- vs di-PEGylated species.[1][2][3] | Superior to SDS-PAGE, allowing for the resolution of different degrees of PEGylation.[1][2][3] | Good; can resolve species with different numbers of PEG chains, depending on PEG size and column selection. | Excellent; can resolve individual PEGylated species and identify positional isomers. |
| Accuracy of Quantification | Semi-quantitative; linearity can be limited. | Not typically used for quantification. | High, with appropriate calibration. | High, especially with isotopic labeling. |
| Molecular Weight Accuracy | Low; apparent MW is often inflated. | Not a direct measure of MW. | Good estimation of hydrodynamic size. | Very high; provides absolute molecular weight. |
Experimental Protocols
A detailed protocol for the SDS-PAGE analysis of protein-PEG conjugates, including a specific staining method for PEG, is provided below.
Protocol: SDS-PAGE and Barium Iodide Staining of Protein-PEG Conjugates
1. Sample Preparation:
-
To 20 µL of your protein-PEG conjugate sample (at a suitable concentration, e.g., 1 mg/mL), add 5 µL of 4x SDS-PAGE sample loading buffer (containing SDS, glycerol, a tracking dye, and a reducing agent like DTT or β-mercaptoethanol).
-
Include a negative control of the unconjugated protein and a positive control of a known PEGylated protein if available.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
2. Gel Electrophoresis:
-
Load 10-20 µL of each prepared sample into the wells of a pre-cast or self-cast polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the size of your protein and the PEG conjugate).
-
Load a pre-stained molecular weight marker in an adjacent lane.
-
Place the gel in an electrophoresis tank filled with 1x running buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Staining for PEG (Barium Iodide Staining):
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
Gently rinse the gel with deionized water.
-
Immerse the gel in a 5% (w/v) barium chloride solution for 10-15 minutes with gentle agitation.
-
Remove the barium chloride solution and briefly rinse the gel with deionized water.
-
Immerse the gel in a 0.1 M iodine solution (prepared by dissolving iodine in a potassium iodide solution) for 5-10 minutes. PEGylated protein bands will appear as brown precipitates against a lighter background.
-
For documentation, photograph the gel immediately as the staining can fade.
4. Optional: Protein Staining (Coomassie Blue):
-
If you also want to visualize all proteins, a separate gel can be run and stained with Coomassie Brilliant Blue R-250.
-
Immerse the gel in Coomassie staining solution for at least 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol, acetic acid, and water until the protein bands are clearly visible against a clear background.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in analyzing protein-PEG conjugates, the following diagrams have been generated using the DOT language.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The choice of linker—specifically its flexibility or rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.
The Crucial Role of the Linker
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] The linker's length, composition, and conformational freedom dictate the spatial arrangement of the target protein and the E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced degradation.[3]
Comparative Analysis of Linker Types
PROTAC linkers are broadly categorized as flexible or rigid, each with distinct advantages and disadvantages.
Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer significant conformational freedom.[4] This flexibility can be advantageous in the early stages of PROTAC design, as it increases the probability of achieving a productive ternary complex geometry without extensive structural information.[3]
Rigid Linkers incorporate cyclic structures, such as piperazine (B1678402) or aromatic rings, to constrain the PROTAC's conformation.[4][5] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in more stable ternary complexes and improved degradation potency.[5]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple orientations to find a productive conformation.[3] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing complex stability.[2] |
| Synthetic Accessibility | Generally straightforward and easy to modify in length.[4] | Often more synthetically challenging to prepare.[2] |
| Physicochemical Properties | PEG linkers can improve solubility and cell permeability.[4] Alkyl chains are more hydrophobic, which can impact solubility.[1] | Can improve metabolic stability and pharmacokinetic properties.[2][5] |
| Potential Downsides | High flexibility can lead to an entropic penalty upon binding and may result in non-specific binding.[3] | Lack of flexibility may hinder the formation of a productive ternary complex if the geometry is not optimal.[2] |
Quantitative Comparison: Performance Data
The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes experimental data from studies comparing flexible and rigid linkers for the degradation of various target proteins.
| Target | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PI3K/mTOR | VHL | Flexible | C8 alkyl chain | p110α: 227.4, p110γ: 42.23, mTOR: 45.4 | p110α: 71.3, p110γ: 88.6, mTOR: 74.9 | [6] |
| PI3K/mTOR | VHL | Rigid | Contains piperidine (B6355638) ring | Less potent degradation | Lower than flexible linker | [6] |
| BRD4 | CRBN | Flexible (PEG) | Parent PROTAC | 54 | Exhibited degradation | [1] |
| BRD4 | CRBN | Rigid (Disubstituted Alkene) | Rigidified analog | 18 | Improved degradation | [1] |
| FLT3 | CRBN | Flexible (PEG) | PEG-based linkers | Inactive/Poor potency | - | [5] |
| FLT3 | CRBN | Rigid (Piperidine/Piperazine) | More rigid and polar | Potent degradation | - | [5] |
| CRBN | VHL | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | - | [1] |
| CRBN | VHL | Flexible (PEG) | Three PEG units | Weak degradation | - | [1] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and reproducible experimental methods.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7][8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[7][9]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7][8]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[10][11]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kon and koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction. Similarly, the affinity of the PROTAC for the target protein can be measured.[10]
-
Ternary Complex Formation and Stability Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[10][12] The stability of the ternary complex can be assessed by calculating the cooperativity factor (α), which is the ratio of the binary and ternary complex dissociation constants.[10] A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of the second protein is enhanced in the presence of the first, leading to a more stable ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aragen.com [aragen.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG12-propargyl
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Azido-PEG12-propargyl.
This guide provides critical, immediate safety protocols and operational plans to ensure the secure handling of this compound in the laboratory. By adhering to these procedural steps, you can mitigate risks and foster a safe research environment. This information is designed to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
This compound is a molecule that combines a PEGylated structure with two reactive functional groups: an azide (B81097) and a propargyl group. This unique structure requires careful handling due to the potential hazards associated with both organic azides and terminal alkynes. Organic azides are energy-rich compounds and can be explosive, especially those with a low carbon-to-nitrogen (C/N) ratio.[1][2][3] They can be sensitive to heat, shock, and light.[3][4] The azide ion is also toxic, with a toxicity similar to that of cyanide.[1][2]
Hazard and Safety Summary:
| Property | Information | Rationale |
| GHS Hazard Statements (Analogous Compounds) | H302: Harmful if swallowed. | Based on data for similar azide-containing compounds.[5] |
| Primary Hazards | Potential for explosive decomposition (heat, shock, light sensitive).[1][2][3] Toxic if swallowed or absorbed through the skin.[6] | Organic azides are known for their energetic nature. The azide functional group is a known toxicant.[1] |
| Incompatibilities | Heavy metals (e.g., copper, lead), strong acids, bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents (e.g., dichloromethane (B109758), chloroform).[1][2][4][6] | Formation of highly explosive heavy metal azides.[4][6] Reaction with acids can produce highly toxic and explosive hydrazoic acid.[4] Reaction with halogenated solvents can form explosive di- and tri-azidomethane.[1][2] |
| Storage | Store at –20 °C in a sealed, light- and moisture-protected container.[7][8][9] | To minimize decomposition and maintain stability.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood.[6] A blast shield should be used as an additional precaution.[3]
1. Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary Personal Protective Equipment (PPE) is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
Cover the work surface with disposable plastic-backed absorbent pads.
2. Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[10] | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.[10] |
| Eye Protection | Chemical splash goggles and a full-face shield.[10][11] | Protects against splashes and aerosols. |
| Body Protection | A lab coat. For larger quantities, a chemical-resistant apron or gown is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.[10] | Protects against inhalation. |
| Foot Protection | Closed-toe shoes. | Prevents exposure from spills. |
3. Weighing and Reconstitution:
-
Handle the solid compound within a containment system (e.g., a ventilated balance enclosure or glove box if available).
-
Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.[4][6] Metal spatulas can form shock-sensitive metal azides.[4]
-
Slowly add solvent to the solid to avoid aerosolization. This compound is soluble in solvents such as DMSO, DMF, and DCM.[8] However, avoid using chlorinated solvents like dichloromethane (DCM) and chloroform as reaction media, as they can form explosive compounds with azides.[1][2]
-
Keep all containers tightly sealed when not in use.
4. Experimental Use:
-
Perform all reactions in a chemical fume hood with the sash positioned as low as possible.[3]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., behind a blast shield, small scale).
-
Do not use ground glass joints, as they can cause friction that may lead to explosive decomposition of organic azides.[3]
-
Upon completion of the experiment, decontaminate all non-disposable labware.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination.
1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Solid Waste: Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag. Place this within the solid hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, absorbent pads) that have come into contact with the compound should be placed in a designated solid hazardous waste container.
2. Decontamination of Non-Disposable Labware:
-
Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the rinsate as hazardous waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's chemical waste program.
-
Clearly label all waste containers with the full chemical name and any other required information.
-
It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal if feasible and safe to do so within the experimental workflow.[4]
Experimental Protocols: Decontamination of Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available equipment. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collect and Dispose: Carefully collect the absorbent material or spilled solid and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's safety office.
Visual Guidance: Workflow and Safety Relationships
To further clarify the handling and safety procedures, the following diagrams illustrate the key workflows and logical relationships.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Azido-PEG12-NHS ester | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 8. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 9. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
